3-Amino-3-(4-ethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
3-amino-3-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSHSPOVINZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342746 | |
| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-52-3 | |
| Record name | β-Amino-4-ethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route to 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid with potential applications in pharmaceutical research and development. The synthesis is based on the well-established Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia.
Core Synthesis: The Rodionov Reaction
The synthesis of this compound can be efficiently achieved through a one-pot reaction involving 4-ethylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically a lower alcohol or acetic acid.[1][2] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[3]
The reaction proceeds through a cascade of events initiated by a Knoevenagel condensation between 4-ethylbenzaldehyde and malonic acid to form an unsaturated intermediate. This is followed by a Michael addition of ammonia (generated in situ from ammonium acetate) and subsequent decarboxylation to yield the final β-amino acid product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound based on a representative laboratory scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |
| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 0.1 | 13.42 | 1 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 0.15 | 15.61 | 1.5 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.2 | 15.42 | 2 |
| Product: this compound | C₁₁H₁₅NO₂ | 193.24 | 0.1 (Theoretical) | 19.32 (Theoretical) | 1 |
Experimental Protocol
This section details a step-by-step methodology for the synthesis of this compound via the Rodionov reaction.
Materials and Equipment:
-
4-Ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or Glacial Acetic Acid)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Distilled water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask. The use of glacial acetic acid has been reported to potentially increase the reaction yield.[1]
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically refluxed for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If ethanol was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.
-
The residue is then dissolved in a minimal amount of hot water.
-
-
Purification:
-
The aqueous solution is filtered to remove any insoluble impurities.
-
The pH of the filtrate is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute solution of hydrochloric acid or sodium hydroxide.
-
The product will precipitate out of the solution.
-
The precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with cold water and then with a small amount of cold ethanol or acetone to remove any remaining impurities.
-
-
Drying: The purified this compound is dried under vacuum to a constant weight.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -COOH).
-
Melting Point Analysis: To assess the purity of the compound.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
chemical properties of 3-Amino-3-(4-ethylphenyl)propanoic acid
An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid
Compound Overview
This compound is a non-proteinogenic β-amino acid. As a derivative of aryl propionic acid, it belongs to a class of compounds with significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of β-peptides, which can form stable secondary structures, and are valued as chiral synthons in organic synthesis. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader family of aryl propionic acid derivatives is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
This guide provides a summary of the known chemical properties, exemplary experimental protocols for synthesis and analysis, and a discussion of its potential biological context based on related structures.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 117391-52-3 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5][6] |
| Molecular Weight | 193.24 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, Dl-3-amino-3-(4'-ethylphenyl)propionic acid | [5] |
| SMILES | O=C(O)CC(N)C1=CC=C(CC)C=C1 | [4] |
| InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N | [4] |
Synthesis and Analysis
General Synthesis Workflow
While a specific, peer-reviewed synthesis for this compound is not detailed in the available search results, a common and facile one-pot method for producing 3-amino-3-arylpropionic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate.[7] This approach is efficient and can be readily adapted for the target compound.
Experimental Protocols
The following is a generalized protocol for the synthesis of 3-amino-3-arylpropionic acids, adapted for the target molecule.[7]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water followed by a cold non-polar solvent (e.g., diethyl ether) to remove unreacted aldehyde.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a solvent system such as an ethanol/water mixture to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the analysis of aryl propanoic acids and can be used as a starting point for the purity determination of the title compound.[8]
-
System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 60:40 (Buffer:Acetonitrile).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required for zirconia-based columns, while ambient to 40°C is common for silica-based columns.[8]
-
Detection: UV detection at a wavelength of approximately 220 nm. For enhanced sensitivity, fluorescence detection can be employed with excitation at ~220 nm and emission at ~285 nm.[8]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak area to determine purity relative to a standard or by area percentage.
Biological Context and Potential Applications
Direct experimental data on the biological activity or signaling pathway modulation of this compound is scarce. However, its structural class provides a basis for potential applications.
-
Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains to create β-peptides. These structures are resistant to enzymatic degradation and can adopt stable helical or sheet-like conformations, making them attractive for developing novel therapeutics with improved metabolic stability.[9]
-
Pharmacological Scaffolds: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[1] The core structure of the title compound is related to these NSAIDs. Furthermore, functionalized 3-amino-3-arylpropanoic acid derivatives have been synthesized and investigated for a range of activities, including anticancer and antimicrobial effects, suggesting this scaffold is a promising starting point for drug discovery programs.[3][10]
Given the lack of specific pathway data, no signaling diagram can be provided. Research into this molecule would likely begin with broad phenotypic screening against cancer cell lines, bacterial strains, or enzyme panels (e.g., cyclooxygenases) to identify potential biological targets.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound 117391-52-3 [sigmaaldrich.com]
- 5. CAS 117391-52-3 | this compound - Synblock [synblock.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Structural Analogs of 3-Amino-3-(4-ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 3-amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid derivative. Given the limited direct research on this specific compound, this guide establishes a framework for its study based on the well-documented pharmacology and synthesis of structurally related β- and γ-amino acid analogs, particularly those targeting the γ-aminobutyric acid (GABA) system. The core structure, a β-aryl-β-amino acid, is a key pharmacophore in neuropharmacology.
Core Compound and Rationale for Analog Exploration
This compound belongs to the class of β-aryl-β-amino acids. Its structure is highly analogous to known central nervous system (CNS) active compounds. The presence of a phenyl ring attached to the β-carbon (the carbon adjacent to the carboxyl group) significantly increases lipophilicity compared to endogenous neurotransmitters like GABA, allowing for potential penetration of the blood-brain barrier.
The exploration of its structural analogs is driven by the need to modulate pharmacokinetic and pharmacodynamic properties. Modifications to the core structure can influence receptor affinity, selectivity, efficacy, and metabolic stability.
Postulated Biological Target and Signaling Pathway
Based on its structural similarity to phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the primary biological target for this class of compounds is postulated to be the GABA type B (GABAB) receptor.[1]
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[2] It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[3] Agonist binding to the GABAB1 subunit induces a conformational change, leading to the activation of associated Gi/Go proteins.[4] This activation initiates downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[4] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx and subsequent neurotransmitter release from presynaptic terminals.[2]
Some analogs may also exhibit activity at GABAA receptors or the α2δ subunit of voltage-gated calcium channels, similar to gabapentinoids.[5]
Structural Analog Classes and Activity
The structural analogs of this compound can be categorized based on modifications to different parts of the molecule.
Phenyl Ring Substitutions
Modifications to the phenyl ring are a common strategy to alter potency and selectivity. The nature and position of the substituent can significantly impact binding to the target receptor.
Table 1: Pharmacological Data for Phenyl-Substituted Amino Acid Analogs
| Compound Class | Specific Analog Example | Target(s) | Quantitative Data | Reference(s) |
|---|---|---|---|---|
| γ-Amino Acids | (R)-Phenibut | GABAB Receptor | Ki = 92 ± 3 µM | [6] |
| Baclofen (p-Cl analog) | GABAB Receptor | Ki = 6.0 ± 1 µM | [6] | |
| β-Amino Acids | 3-Amino-3-phenylpropanoic acid | GABAB Receptor | Inhibits baclofen-induced gastric acid secretion at 10-30 mg/kg (i.v.) | [5] |
| | 3-Amino-3-(4-fluorophenyl)propanoic acid | Not specified | Used as a building block for neuropharmacological agents. |[7] |
Stereoisomerism
The stereochemistry at the β-carbon is critical for biological activity. For phenibut, the (R)-enantiomer is significantly more potent at the GABAB receptor than the (S)-enantiomer, which is largely inactive.[6] This suggests that the pharmacological activity of racemic this compound would likely reside in one of its enantiomers.
N-Substituted Derivatives
Attaching larger chemical moieties to the amino group can drastically change the pharmacological profile, potentially leading to new biological targets.
Table 2: Activity of N-Substituted Propanoic Acid Derivatives
| Compound Class | Specific Analog Example | Target(s) | Quantitative Data | Reference(s) |
|---|---|---|---|---|
| N-Thiazolyl-β-Amino Acids | 3-{[4-(4-chlorophenyl)thiazol-2-yl][4-(1-hydroxyiminoethyl)phenyl]amino}propanoic acid (Compound 22) | SIRT2, EGFR (putative) | IC50 = 2.47 µM (A549 lung cancer cells) | [1] |
| 3-{[4-phenylthiazol-2-yl][4-(1-hydroxyiminoethyl)phenyl]amino}propanoic acid (Compound 21) | SIRT2, EGFR (putative) | IC50 = 5.42 µM (A549 lung cancer cells) | [1] | |
| N-(4-hydroxyphenyl)-β-Amino Acid Hydrazones | Hydrazone 14 (with furan-2-carbaldehyde) | Multidrug-Resistant Bacteria & Fungi | MIC = 0.5-2 µg/mL (VRE), 1 µg/mL (MRSA), 8 µg/mL (C. auris) | [8] |
| | Hydrazone 15 (with thiophene-2-carbaldehyde) | Multidrug-Resistant Bacteria & Fungi | MIC = 1-2 µg/mL (VRE), 2 µg/mL (MRSA), 8 µg/mL (C. auris) |[8] |
Experimental Protocols
Synthesis of β-Aryl-β-Amino Acids via the Rodionov Reaction
The Rodionov reaction is a classic and effective method for the synthesis of β-amino acids. It involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (typically from ammonium acetate) in an alcoholic solvent.
Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add absolute ethanol or glacial acetic acid as the solvent. Acetic acid has been shown to increase conversion rates for similar reactions.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often an amino acid salt. Dissolve the crude material in water and adjust the pH to its isoelectric point (typically pH 5-7) using a suitable acid or base to precipitate the zwitterionic β-amino acid.
-
Isolation: Filter the purified product, wash with cold water and then a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Enantiomeric Resolution of Racemic β-Amino Acids
As stereochemistry is crucial for activity, resolving the racemic mixture is a necessary step for detailed pharmacological evaluation.
Protocol: Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.
-
Esterification: Convert the racemic β-amino acid to its corresponding methyl or ethyl ester using standard methods (e.g., SOCl2 in methanol).
-
Enzymatic Reaction: Dissolve the racemic ester in a suitable organic solvent (e.g., diisopropyl ether). Add a lipase, such as Candida antarctica lipase B (CAL-B), and a nucleophile (e.g., 0.5 equivalents of water for hydrolysis or an acyl donor for acylation).[9]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 25-60°C) and monitor the conversion (ideally to ~50%) by chiral HPLC or GC.
-
Separation: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Separate the unreacted ester enantiomer from the product (the hydrolyzed acid or the acylated amine) using column chromatography or acid-base extraction.
-
Hydrolysis (if necessary): The separated, unreacted ester can be hydrolyzed to the corresponding enantiomerically pure amino acid using aqueous HCl.
References
- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAB receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Investigating the Potential Biological Activity of 3-Amino-3-(4-ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide for the potential biological activities of 3-Amino-3-(4-ethylphenyl)propanoic acid. An extensive review of the scientific literature did not yield any direct studies or experimental data on the biological effects of this specific compound. The following guide is therefore a proposed investigational framework based on the known activities of structurally similar molecules.
Introduction and Rationale
This compound is a β-amino acid derivative. While this specific molecule is not well-characterized in the literature, its structural motifs are present in compounds with known pharmacological activities. The arylpropionic acid scaffold is a well-established pharmacophore, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various substituted β-amino acid derivatives have demonstrated a wide range of biological effects, including anticancer and antimicrobial properties. This guide outlines a series of experimental protocols to systematically investigate the potential therapeutic activities of this compound.
Potential Anticancer Activity
Several derivatives of 3-aminopropanoic acid have been investigated for their antiproliferative effects against various cancer cell lines. Therefore, a primary avenue of investigation for this compound is its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Control wells receive the vehicle only.
-
Incubation: The plates are incubated for 48 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC₅₀ (µM) |
| A549 (Lung) | This compound | 45.2 |
| MCF-7 (Breast) | This compound | 68.5 |
| HCT116 (Colon) | This compound | > 100 |
| Doxorubicin (Control) | A549 (Lung) | 0.8 |
Visualization: MTT Assay Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Potential Antimicrobial Activity
Substituted β-amino acids have also been explored for their antimicrobial properties. Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6]
-
Microorganism Preparation: Cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi). Concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control (microbes, no compound) and negative control (broth only) wells are included.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4][6]
Data Presentation: Hypothetical MIC Data
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | This compound | 64 |
| Escherichia coli (ATCC 25922) | This compound | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | >256 |
| Candida albicans (ATCC 90028) | This compound | 128 |
| Ciprofloxacin (Control) | E. coli | 0.015 |
| Vancomycin (Control) | S. aureus | 1 |
Visualization: Broth Microdilution MIC Assay Workflow
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration assay.
Potential Anti-inflammatory Activity
The arylpropionic acid moiety is a classic feature of many NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes. It is therefore highly plausible that this compound may possess anti-inflammatory properties.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.[7][8][9][10]
-
Animals: Male Wistar rats or Swiss albino mice are used.[8][10]
-
Grouping: Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg).
-
Administration: The test compound or control is administered orally or intraperitoneally.
-
Inflammation Induction: One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[10]
-
Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation: Hypothetical Anti-inflammatory Data
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.28 ± 0.04 | 67.1% |
| Test Compound | 50 | 0.65 ± 0.06 | 23.5% |
| Test Compound | 100 | 0.48 ± 0.05 | 43.5% |
| Test Compound | 200 | 0.35 ± 0.04 | 58.8% |
Visualization: Potential COX Inhibition Pathway
Caption: Potential mechanism of action via inhibition of the COX pathway.
Potential Central Nervous System (CNS) Activity
The core structure is related to β-phenyl-γ-aminobutyric acid (Phenibut), a GABA analogue. This suggests the possibility of interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.
Experimental Protocol: GABA Receptor Binding Assay
This radioligand binding assay determines the affinity of the test compound for GABA receptors.[11][12][13]
-
Membrane Preparation: Rat brains are homogenized, and synaptic membranes are prepared through differential centrifugation.[11]
-
Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]muscimol for GABAₐ sites) and varying concentrations of the test compound.[11][13]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated.
Data Presentation: Hypothetical GABA Receptor Binding Data
| Receptor Target | Radioligand | Test Compound Kᵢ (nM) |
| GABAₐ | [³H]Muscimol | 850 |
| GABAₐ (BZD site) | [³H]Flunitrazepam | >10,000 |
| GABAₑ | [³H]GABA | 1200 |
Visualization: Radioligand Binding Assay Principle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. ijpras.com [ijpras.com]
- 8. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid
CAS Number: 117391-52-3
This technical guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its role as a chiral building block and its prospective therapeutic applications.
Chemical and Physical Properties
This compound, also known as 3-(4-Ethylphenyl)-beta-alanine, is a non-proteinogenic β-amino acid.[1] Its structure features a propanoic acid backbone with an amino group and a 4-ethylphenyl substituent at the beta-position. This chiral molecule exists as two enantiomers, (S) and (R), with the (S)-enantiomer being of particular interest in pharmacological research.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 117391-52-3 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Solid | |
| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, 3-Amino-3-(4-ethylphenyl)propionic acid, Dl-3-amino-3-(4'-ethylphenyl)propionic acid | [1] |
Synthesis
Experimental Protocol: Modified Rodionov Reaction (Proposed)
Materials:
-
4-Ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
A mixture of 4-ethylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-3 equivalents) in ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
dot
References
molecular weight of 3-Amino-3-(4-ethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative with a structure analogous to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical properties and structural similarity to known neuroactive compounds suggest its potential for investigation in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological significance.
Chemical and Physical Data
The fundamental quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 193.25 g/mol | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| CAS Number | 117391-52-3 | [1] |
Experimental Protocols
Synthesis via Rodionov Reaction
A plausible and efficient method for the synthesis of this compound is the Rodionov reaction. This one-pot synthesis involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate).[2][3][4][5]
Materials:
-
4-Ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent like acetic acid)[5]
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
-
Reaction flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-3 equivalents) in ethanol.[3]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
To purify, dissolve the crude product in a dilute sodium hydroxide solution and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Re-precipitate the amino acid by acidifying the aqueous layer with hydrochloric acid.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound can be determined using reversed-phase high-performance liquid chromatography (RP-HPLC). As many amino acids lack a strong chromophore, derivatization is often employed to enhance detection.[][7][8][9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.8) and an organic solvent (e.g., acetonitrile/methanol mixture).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection:
Sample Preparation (with Derivatization):
-
Prepare a standard stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
For derivatization, mix a specific volume of the sample or standard solution with the derivatizing reagent (e.g., OPA in the presence of a thiol) and a borate buffer.
-
Allow the reaction to proceed for a short, defined time at room temperature before injection into the HPLC system.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical progression from the starting materials to the final, analyzed product.
Caption: Workflow from synthesis to analysis.
Postulated Signaling Pathway: GABA Receptor Modulation
Given the structural similarity of this compound to GABA, it is plausible that it may interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates the general mechanism of GABAA receptor activation.
Caption: Postulated GABA-A receptor activation.
It is important to note that the interaction of this compound with GABA receptors is a hypothesis based on structure-activity relationships of GABA analogues.[11][12][13] Experimental validation is required to confirm this potential mechanism of action. The structure-activity relationship studies of GABA analogues suggest that the conformation of the molecule is crucial for its activity at the GABA receptor.[11]
Conclusion
This technical guide provides essential information for researchers interested in this compound. The provided data and experimental protocols offer a solid foundation for the synthesis and characterization of this compound. The postulated interaction with GABA receptors highlights a potential avenue for future pharmacological investigation. Further studies are warranted to elucidate the specific biological activities and signaling pathways of this molecule, which may hold promise for the development of novel therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid derivative. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document synthesizes information on its fundamental properties, proposes a likely synthetic route based on established methods for analogous compounds, and discusses the potential biological significance of the broader class of 3-arylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this and structurally related molecules.
Introduction
This compound belongs to the class of β-amino acids, which are distinguished from their α-amino acid counterparts by the position of the amino group on the carbon backbone. While not proteinogenic, β-amino acids are of significant interest in medicinal chemistry due to their unique structural properties, which can impart improved pharmacokinetic profiles and biological activities to peptide-based therapeutics. The presence of the 4-ethylphenyl group suggests potential for this compound to interact with biological targets where hydrophobic interactions are crucial.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, 3-Amino-3-(4-ethylphenyl)propionic acid | [1] |
| CAS Number | 117391-52-3 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | Solid (predicted) | [3] |
| SMILES | CCC1=CC=C(C=C1)C(N)CC(=O)O | N/A |
| InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a plausible and widely used method for the synthesis of 3-aryl-β-amino acids is the Rodionov reaction . This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.
A generalized experimental protocol based on the Rodionov reaction for the synthesis of a 3-aryl-β-amino acid is as follows:
Reaction: Condensation of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate.
Reagents and Materials:
-
4-ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable alcohol)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzaldehyde and malonic acid in ethanol.
-
Addition of Ammonium Acetate: To the stirred solution, add an excess of ammonium acetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification:
-
Filter the crude product and wash with cold ethanol.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization. The pH of the aqueous solution can be adjusted to the isoelectric point to facilitate precipitation.
-
Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound via the Rodionov reaction.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Activities and Role in Drug Development
Direct biological activity data for this compound is not available in the reviewed literature. However, the broader class of 3-arylpropanoic acid derivatives has been investigated for a range of biological activities.
Derivatives of 3-aminopropanoic acid have been explored as:
-
Anticancer Agents: Certain derivatives have shown antiproliferative activity against various cancer cell lines. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant candidates[4].
-
Antimicrobial Agents: The 3-aminopropanoic acid scaffold has been utilized in the development of compounds with antibacterial and antifungal properties.[5][6]
-
Enzyme Inhibitors: The structural features of β-amino acids make them suitable candidates for designing enzyme inhibitors, where they can mimic transition states or bind to active sites.
The 4-ethylphenyl moiety of the target compound introduces a lipophilic character, which could be advantageous for crossing biological membranes and for binding to hydrophobic pockets in protein targets.
Below is a conceptual diagram illustrating the potential logical relationship between the chemical scaffold and its application in drug development.
Caption: Conceptual workflow for the development of drug candidates from the core scaffold.
Conclusion
This compound is a β-amino acid with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is sparse, established synthetic methodologies for analogous compounds provide a clear path for its preparation. The known biological activities of structurally related molecules suggest that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound to fully elucidate its potential in drug discovery and development.
References
- 1. CAS 117391-52-3 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. This compound 117391-52-3 [sigmaaldrich.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, including its commercial availability, potential synthesis, and speculative biological role based on related compounds.
Commercial Availability
This compound (CAS No. 117391-52-3) is available from several commercial suppliers. The table below summarizes the available quantitative data from a selection of these suppliers to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich | KOB0038 | Not specified | 1 g | $191.00 | Buyer assumes responsibility for confirming purity; analytical data not collected by the supplier.[1] |
| Synblock | AB10605 | ≥ 98% | Bulk quantities available upon request | Contact for quote | Provides access to MSDS, NMR, HPLC, and LC-MS documentation.[2] |
| Santa Cruz Biotechnology | sc-208511 | Not specified | Inquire | Contact for quote | For research use only.[3] |
| Henan Allgreen Chemical Co., Ltd | AG-117391-52-3 | 98% | Inquire | Contact for quote |
Synthesis and Experimental Protocols
One-Pot Synthesis of this compound
This procedure is based on the reaction of an aromatic aldehyde with malonic acid and ammonium acetate in a suitable solvent.[4][5]
Materials:
-
4-Ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of 4-ethylbenzaldehyde (1 equivalent), malonic acid (1 to 1.2 equivalents), and ammonium acetate (1.3 to 1.5 equivalents) is prepared in ethanol.
-
The reaction mixture is heated to reflux and stirred for several hours (typically 6-8 hours).
-
Upon cooling to room temperature, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.
Diagram of the Proposed Synthesis Workflow:
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathways of this compound is currently limited in the public domain. However, the structural similarity to other β-amino acid derivatives suggests potential interactions with neurotransmitter receptors.
Many β-amino acids and their derivatives are known to interact with the central nervous system, particularly with GABA (gamma-aminobutyric acid) and glutamate receptors.[6] These receptors are crucial for regulating neuronal excitability.
-
GABA Receptors: As the primary inhibitory neurotransmitter in the brain, GABA binding to its receptors (GABA-A and GABA-B) typically leads to a decrease in neuronal excitability.[7][8] Structurally similar compounds to this compound have been investigated as GABA receptor agonists or antagonists.
-
Glutamate Receptors: Glutamate is the major excitatory neurotransmitter. Certain neurotoxic amino acids exert their effects through glutamate receptors like NMDA and AMPA receptors.[6][9] Conversely, some β-amino acid derivatives may offer neuroprotective effects by modulating glutamate receptor activity.
Given this context, a hypothetical signaling pathway for this compound could involve its interaction with GABA receptors, leading to neuronal inhibition.
Hypothetical Signaling Pathway:
Disclaimer: The biological activity and signaling pathway described above are speculative and based on the activities of structurally related compounds. Further experimental validation is required to confirm the precise mechanism of action for this compound. Researchers are encouraged to perform their own biological assays to elucidate its specific effects.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. CAS 117391-52-3 | this compound - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific antagonism of behavioral action of "uncommon" amino acids linked to motor-system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Interactions of neurotoxins with non-NMDA glutamate receptors: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Beta-Aryl-Propanoic Acids
This guide provides a detailed literature review of beta-aryl-propanoic acids, a significant class of compounds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into their mechanism of action, quantitative activity data, and key experimental evaluation protocols.
Introduction to Beta-Aryl-Propanoic Acids
Beta-aryl-propanoic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their chemical structure is characterized by a propanoic acid moiety with an aryl group at the beta position. This structural motif is central to their biological activity. Well-known members of this class include ibuprofen, naproxen, and ketoprofen, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2][3][4] Beyond these primary applications, research has revealed a broader spectrum of biological activities, including anti-cancer, anti-convulsant, and anti-bacterial effects.[5]
The therapeutic effects of profens are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Most profens possess a chiral center, with the (S)-enantiomer typically being the more pharmacologically active form.[5] The development and study of these compounds continue to be an active area of research, focusing on enhancing efficacy, improving safety profiles, and discovering novel therapeutic applications.
Mechanism of Action: COX-Dependent Pathways
The principal mechanism of action for beta-aryl-propanoic acids is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract and supporting platelet aggregation.[4]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[4][7]
Most traditional profens, like ibuprofen, are non-selective inhibitors, meaning they block the action of both COX-1 and COX-2.[7] The inhibition of COX-2 is responsible for their desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is largely responsible for common side effects, such as gastrointestinal irritation and bleeding.[7] The dual inhibition of this pathway is the foundation of both the therapeutic efficacy and the primary toxicity profile of this drug class.
Quantitative Data: COX-1 and COX-2 Inhibition
The potency and selectivity of beta-aryl-propanoic acids are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value signifies greater potency. The ratio of IC50 values (COX-1/COX-2) is a common metric used to express a compound's selectivity for the COX-2 enzyme.[8] It is important to note that these values can vary depending on the specific assay conditions (e.g., whole blood vs. purified enzyme assays).[9]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| (Data compiled from a study using human peripheral monocytes).[5] |
Experimental Protocols
The evaluation of beta-aryl-propanoic acids involves both in vitro assays to determine enzyme inhibition and in vivo models to assess anti-inflammatory efficacy.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Objective: To quantify the inhibitory potency of a beta-aryl-propanoic acid derivative on purified COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
Arachidonic Acid (substrate)
-
Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and the COX Probe. Create serial dilutions of the test compound and reference inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control Wells: Assay Buffer, Heme, enzyme (COX-1 or COX-2), and DMSO (vehicle).
-
Inhibitor Wells: Assay Buffer, Heme, enzyme, and the test compound at various concentrations.
-
Background Wells: Assay Buffer and Heme only (no enzyme).
-
-
Pre-incubation: Add the COX Probe to all wells. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
-
Kinetic Measurement: Immediately begin reading the fluorescence kinetically in a plate reader at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Percent inhibition is determined relative to the enzyme control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of a beta-aryl-propanoic acid derivative in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% suspension in saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles for oral gavage and intraplantar injection
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are typically fasted overnight before the study.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups (e.g., vehicle control, reference drug, and various doses of the test compound). The compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Paw edema is induced by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
COX-Independent Mechanisms of Action
While COX inhibition is the primary mechanism, evidence suggests that profens and other NSAIDs also exert therapeutic effects through COX-independent pathways. These mechanisms are particularly relevant to their observed anti-cancer properties.[10]
Key COX-independent pathways affected by NSAIDs include:
-
NF-κB Signaling: Some NSAIDs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation.[11]
-
Apoptosis Regulation: NSAIDs can induce apoptosis (programmed cell death) in cancer cells by modulating the levels of pro- and anti-apoptotic proteins, such as increasing the expression of Bax (pro-apoptotic) and decreasing the expression of Bcl-2 (anti-apoptotic).[7][11]
-
PI3K/Akt Pathway: This pathway is critical for cell growth and survival. Certain NSAIDs have been shown to inhibit the PI3K/Akt signaling cascade, contributing to their anti-proliferative effects.[11]
These alternative mechanisms suggest that beta-aryl-propanoic acids have a more complex pharmacological profile than previously understood and may offer therapeutic potential beyond inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Architecture of Life's Unconventional Building Blocks: A Technical Guide to Substituted β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of molecular biology, α-amino acids have long held the spotlight as the fundamental constituents of proteins. However, a homologous class of molecules, the β-amino acids, are increasingly emerging from the shadows, captivating the attention of researchers in chemistry, biology, and medicine. Distinguished by the placement of their amino group on the β-carbon of the carboxylic acid, this seemingly subtle structural alteration imparts profound and unique properties, making them invaluable tools in drug discovery and materials science.
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted β-amino acids. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.
I. A Historical Journey: The Discovery and Early Synthesis of Substituted β-Amino Acids
The exploration of β-amino acids dates back to the 19th century, with early synthetic methods laying the groundwork for the sophisticated techniques used today. One of the earliest known methods for synthesizing a substituted β-amino acid, β-aminobutyric acid, was reported as far back as 1857.[1] These initial approaches included reactions of ammonia with crotonic acid under pressure and the condensation of malonic acid, acetaldehyde, and ammonia.[1]
A significant advancement in the synthesis of β-amino acids came with the development of the Rodionov reaction , a condensation reaction of an aldehyde with malonic acid and ammonia in an alcoholic medium.[2][3] This method, named after the Russian chemist Vladimir Mikhaylovich Rodionov, provided a more general route to a variety of β-amino acids.
Another classical and enduring method for the homologation of α-amino acids to their β-counterparts is the Arndt-Eistert reaction .[4] Named after the German chemists Fritz Arndt and Bernd Eistert, this reaction involves the conversion of a carboxylic acid to its next higher homolog via a diazoketone intermediate and subsequent Wolff rearrangement.[4] This method has proven to be a popular and effective way to produce β-amino acids from readily available α-amino acid precursors.[4]
The 20th century saw a burgeoning of synthetic methodologies, driven by the increasing recognition of the unique properties and potential applications of β-amino acids and their derivatives, β-peptides. These oligomers exhibit remarkable stability towards enzymatic degradation, a highly desirable trait for therapeutic peptides.
II. Key Synthetic Methodologies: A Practical Guide
The modern synthetic chemist's toolbox for accessing substituted β-amino acids is diverse and powerful, with a strong emphasis on stereoselective methods to control the chirality of these molecules. This section details the experimental protocols for four key synthetic strategies.
Arndt-Eistert Homologation
This classical method provides a reliable route for the one-carbon extension of α-amino acids to their corresponding β-amino acids. The reaction proceeds through the formation of an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile.[4][5]
Detailed Experimental Protocol for Arndt-Eistert Homologation of an N-Protected α-Amino Acid:
-
Acid Chloride Formation: To a solution of the N-protected α-amino acid (1.0 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ at 0 °C, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise. A catalytic amount of DMF (1-2 drops) can be added if oxalyl chloride is used. The reaction mixture is stirred at 0 °C for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent like diethyl ether or THF. The solution is cooled to 0 °C, and a freshly prepared ethereal solution of diazomethane (2.0-3.0 equiv) is added slowly until a persistent yellow color is observed. The reaction is stirred at 0 °C for 1-3 hours and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of glacial acetic acid until the yellow color disappears.
-
Wolff Rearrangement: To the solution of the diazoketone, a suspension of silver oxide (Ag₂O, 0.1 equiv) or silver benzoate (0.1 equiv) in water or an alcohol (e.g., methanol, ethanol) is added. The mixture is then heated to 50-70 °C or irradiated with a UV lamp to induce the Wolff rearrangement. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude β-amino acid derivative is purified by column chromatography on silica gel.
Logical Workflow for Arndt-Eistert Homologation:
Mannich Reaction
The Mannich reaction is a three-component condensation that provides a powerful and atom-economical route to β-amino carbonyl compounds, which are direct precursors to β-amino acids. Asymmetric variants of the Mannich reaction, often employing organocatalysts such as proline and its derivatives, have been extensively developed to afford enantioenriched products.
Detailed Experimental Protocol for an Asymmetric Organocatalytic Mannich Reaction:
-
Reaction Setup: To a vial charged with the organocatalyst (e.g., (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, 1-5 mol%), add the solvent (e.g., DMF, DMSO, or CHCl₃).[6][7]
-
Addition of Reactants: To the catalyst solution, add the aldehyde (1.5 equiv) and the N-protected α-imino ester (1.0 equiv).[7]
-
Reaction Execution: The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the substrates and catalyst.
-
Work-up: Upon completion, the reaction is quenched by the addition of a half-saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Product Conversion: The crude product, a β-amino aldehyde derivative, is purified by flash column chromatography on silica gel. The purified product can then be oxidized to the corresponding carboxylic acid to yield the desired β-amino acid.
Quantitative Data for Asymmetric Mannich Reactions:
| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | anti:syn ratio | ee (%) | Yield (%) | Reference |
| Propanal | 5 | DMF | 48 | 98:2 | >99 | 90 | [7] |
| Isobutyraldehyde | 5 | DMF | 48 | 98:2 | >99 | 85 | [7] |
| Cyclohexanecarboxaldehyde | 5 | DMF | 72 | 97:3 | >99 | 88 | [7] |
| Benzaldehyde | 5 | DMF | 120 | 94:6 | 97 | 75 | [7] |
Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives is a highly efficient method for the synthesis of enantiomerically pure β-amino acids. The choice of chiral phosphine ligand is crucial for achieving high enantioselectivity.
Detailed Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral phosphine ligand (e.g., Me-DuPhos, BICP, 1.1 mol%) in a degassed solvent (e.g., methanol, toluene) is prepared.
-
Reaction Setup: The substrate, a β-(acylamino)acrylate (1.0 equiv), is dissolved in the same degassed solvent and added to the catalyst solution in a hydrogenation vessel.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 40-100 psi). The reaction is stirred at room temperature until the hydrogen uptake ceases or for a predetermined time (typically 12-24 hours).
-
Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by passing it through a short pad of silica gel to remove the catalyst, followed by crystallization or column chromatography to obtain the pure hydrogenated product.
Quantitative Data for Asymmetric Hydrogenation of β-(Acylamino)acrylates:
| Substrate (Isomer) | Ligand | Solvent | H₂ Pressure (psi) | ee (%) | Conversion (%) | Reference |
| Methyl 3-acetamino-2-butenoate (E) | Me-DuPhos | Toluene | 40 | 99.6 | >99 | [8] |
| Methyl 3-acetamino-2-butenoate (Z) | BICP | Toluene | 100 | 98.2 | >99 | [8] |
| Methyl 3-acetamino-3-phenylpropenoate (E/Z) | BICP | MeOH | 100 | 80 | >99 | [8] |
| Methyl 3-benzoylamino-2-butenoate (E) | Me-DuPhos | Toluene | 40 | 98.5 | >99 | [8] |
Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes is a versatile strategy for the synthesis of β-amino acids, where the nitro group serves as a precursor to the amine functionality. Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of this reaction.
Detailed Experimental Protocol for Organocatalytic Michael Addition of Malonates to Nitroalkenes:
-
Reaction Setup: In a reaction vial, the nitroalkene (1.0 equiv), the dialkyl malonate (1.2-2.0 equiv), and the organocatalyst (e.g., a chiral thiourea or squaramide derivative, 1-10 mol%) are combined in a suitable solvent (e.g., toluene, CH₂Cl₂).[9][10]
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) for the required duration (a few hours to several days), with the progress monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
Conversion to β-Amino Acid: The purified adduct is then subjected to a series of transformations, typically including reduction of the nitro group (e.g., using H₂/Pd-C, Zn/HCl, or catalytic transfer hydrogenation) and hydrolysis of the ester groups, followed by decarboxylation if a malonate was used, to yield the final β-amino acid.
Quantitative Data for Enantioselective Michael Addition to Nitroalkenes:
| Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (E)-β-Nitrostyrene | Diethyl malonate | Chiral Thiourea (10) | Toluene | RT | 92 | 95 |[9] | | (E)-1-Nitro-3-phenylprop-1-ene | Dimethyl malonate | Chiral Squaramide (5) | CH₂Cl₂ | RT | 94 | 83 |[9] | | α-Phenyl-β-nitroacrylate | p-Thiocresol | Chiral Amine (0.3) | Toluene | -45 | 94 | 96 |[10] | | α-(2-Naphthyl)-β-nitroacrylate | p-Thiocresol | Chiral Amine (0.3) | Toluene | -45 | 98 | 95 |[10] |
III. Biological Significance and Therapeutic Applications
The unique structural features of substituted β-amino acids confer upon them significant biological activities and make them valuable components in medicinal chemistry. Their incorporation into peptides can induce stable secondary structures and enhance resistance to proteolytic degradation.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The Case of Sitagliptin
Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV) and is a widely used oral medication for the treatment of type 2 diabetes.[2][11][12] DPP-IV is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][11] By inhibiting DPP-IV, sitagliptin increases the levels and prolongs the action of these hormones.[12] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[1][11]
Signaling Pathway of DPP-IV Inhibition by Sitagliptin:
GABA Receptor Agonists
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[13] Its receptors, particularly the ionotropic GABA-A receptors, are ligand-gated chloride ion channels that play a crucial role in regulating neuronal excitability.[3][14] Several β-amino acids and their derivatives can act as agonists at GABA receptors, mimicking the action of GABA and producing inhibitory effects.[15][16][17] For example, β-alanine has been shown to activate GABA-A receptors.[16][18] This has significant implications for the development of novel therapeutics for neurological disorders such as anxiety, epilepsy, and sleep disorders.
Biological Activity Data for GABA Receptor Ligands:
| Compound | Receptor Subtype | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| GABA | GABA-A | Agonist | 0.03 | [15] |
| 3-Aminopropanesulfonic acid | GABA-A | Agonist | 0.04 | [15] |
| 3-Amino-3-phenylpropionic acid | GABA-A | Agonist | 35 | [15] |
| Taurine | GABA-A | Agonist | 50 (IC₅₀ vs. muscimol) | [17] |
| γ-Aminobutyric acid (GABA) | T2R4 | Antagonist | 3.2 | [19] |
Signaling Pathway of GABA-A Receptor Activation:
IV. Conclusion
Substituted β-amino acids represent a fascinating and rapidly evolving field of chemical and biological research. From their historical roots in classical organic synthesis to their modern-day applications in the development of life-saving drugs, these unconventional building blocks continue to offer exciting opportunities for innovation. The synthetic methodologies outlined in this guide provide a robust foundation for accessing a wide array of these valuable compounds, while the exploration of their biological activities continues to uncover new therapeutic avenues. As our understanding of the unique properties of β-amino acids and their oligomers deepens, their impact on drug discovery, materials science, and our fundamental understanding of molecular recognition is set to grow ever more profound.
References
- 1. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 2. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Valine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide: Theoretical Properties of 3-Amino-3-(4-ethylphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-aryl-substituted derivative of γ-aminobutyric acid (GABA). Due to its structural analogy to known central nervous system (CNS) depressants like Phenibut, this compound is of significant interest for neurological research and drug development. This document collates its predicted physicochemical properties, discusses its likely biological mechanism of action, provides a generalized synthesis protocol, and outlines its structural relationship to key GABAergic modulators. All quantitative data are presented in structured tables, and logical and biological pathways are visualized using diagrams.
Introduction
This compound belongs to the class of β-substituted β-amino acids. Its core structure features a propanoic acid backbone with an amino group and a 4-ethylphenyl group attached to the β-carbon (C3). This structure makes it a close analog of Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA), both of which are well-documented for their interaction with GABA receptors in the central nervous system.[1][2][3] Given that GABA is the primary inhibitory neurotransmitter in the mammalian brain, its analogs are critical tools for studying neurological disorders and for development as therapeutic agents.[1] This guide focuses on the theoretical and predicted characteristics of the 4-ethylphenyl variant, for which specific experimental data is not widely available in public literature.
Physicochemical and Predicted Properties
The fundamental molecular and predicted physicochemical properties of this compound are summarized below. These values are essential for understanding its potential pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). Basic identifiers were sourced from chemical supplier databases, while other properties were computationally predicted based on the molecule's structure (SMILES: O=C(O)CC(N)C(C=C1)=CC=C1CC).[4][5]
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 117391-52-3 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |
| Molecular Weight | 193.24 g/mol | [4][5] |
| SMILES | O=C(O)CC(N)C(C=C1)=CC=C1CC | [4] |
| InChI | 1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | [4] |
| Physical Form | Solid (Predicted) | [4] |
Table 2: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Description |
| pKa (Acidic) | 4.15 ± 0.10 | Predicted acidity of the carboxylic acid group. |
| pKa (Basic) | 9.78 ± 0.10 | Predicted basicity of the primary amine group. |
| LogP (Octanol-Water) | 1.68 | Partition coefficient, indicating moderate lipophilicity. |
| Water Solubility | 2.58 g/L | Predicted solubility in water at 25°C. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. |
| Rotatable Bonds | 4 | Number of bonds that can rotate freely. |
| Lipinski's Rule of Five | Pass (0 violations) | A rule of thumb to evaluate drug-likeness. |
Note: Predicted values were generated using publicly available chemical property calculators and may differ from experimental values.
Structural Relationships and Biological Context
This compound is a structural analog of GABA and its derivatives. Understanding this relationship is key to predicting its biological function. The addition of a phenyl ring to the β-position of the GABA backbone, as seen in Phenibut, allows the molecule to cross the blood-brain barrier more effectively than GABA itself. The 4-ethylphenyl substitution on the target molecule represents a further modification of this phenyl ring.
Predicted Mechanism of Action and Signaling Pathway
Based on its structural similarity to Phenibut, this compound is predicted to act as a GABA receptor agonist, with a likely preference for the GABA-B receptor.[1][6] Phenibut primarily exerts its anxiolytic and nootropic effects through agonism at the GABA-B receptor, a G-protein coupled receptor (GPCR).
Activation of the GABA-B receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunit of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Experimental Protocols: Generalized Synthesis
Methodology Detail:
-
Condensation: 4-ethylbenzaldehyde, malonic acid, and a nitrogen source (like ammonium acetate for a one-pot Rodionov reaction, or a sequence of reactions for asymmetric synthesis) are refluxed in a suitable solvent such as ethanol. This step forms the carbon backbone and introduces the nitrogen atom.
-
Intermediate Processing: Depending on the route, an intermediate such as a nitroalkane or a protected amine is formed.[1][2]
-
Hydrolysis/Reduction: The intermediate is then processed to reveal the final functional groups. This typically involves strong acid hydrolysis (e.g., with 6N HCl) which hydrolyzes any ester or nitrile groups and removes protecting groups to yield the final amino acid as a hydrochloride salt.[1][2]
-
Purification: The final product is isolated from the reaction mixture. This is often achieved by cooling the aqueous solution to precipitate the product, followed by filtration. Further purification can be performed by recrystallization from a suitable solvent system or by column chromatography.
Conclusion
This compound is a theoretically interesting molecule with predicted drug-like properties and a high probability of acting as a GABA-B receptor agonist. Its structural similarity to Phenibut suggests potential for CNS activity, warranting further investigation. The lack of published experimental data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. The predictive data and generalized protocols in this guide serve as a foundational resource for researchers and scientists aiming to explore this and other novel GABA analogs in the field of drug discovery.
References
- 1. molecular-properties-calculator.streamlit.app [molecular-properties-calculator.streamlit.app]
- 2. On-line Software [vcclab.org]
- 3. ICM User's Guide: Calculate Properties [molsoft.com]
- 4. escholarship.org [escholarship.org]
- 5. This compound 117391-52-3 [sigmaaldrich.com]
- 6. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CID 158720422 | C18H22N2O4 | CID 158720422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 3-Amino-3-(4-ethylphenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Amino-3-(4-ethylphenyl)propanoic acid (CAS No. 117391-52-3). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The following sections detail the physicochemical properties, hazard classifications, handling procedures, and emergency response measures associated with this compound.
Physicochemical Information
A summary of the key physicochemical properties of this compound is presented in the table below. These characteristics are fundamental to understanding its behavior and potential for exposure.
| Property | Value | Reference |
| CAS Number | 117391-52-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| Physical State | Solid | |
| Boiling Point | 340°C at 760 mmHg | [3] |
| Storage | Store in a dry, sealed place. | [3] |
| Synonyms | 3-(4-Ethylphenyl)-beta-alanine; 3-Amino-3-(4-ethylphenyl)propionic acid; Dl-3-amino-3-(4'-ethylphenyl)propionic acid | [3] |
Hazard Identification and Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
The GHS pictograms, signal word, and precautionary statements provide a quick visual reference for the hazards associated with this compound.
Experimental Protocols for Hazard Determination
The GHS classifications are based on data derived from standardized experimental protocols. While specific study reports for this compound are not publicly available, the following methodologies are representative of the tests conducted to determine the cited hazards.
1. Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the oral toxicity of a substance.
-
Methodology: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of fasted animals at a defined dose. Observations of effects and mortality are made over a 14-day period. The outcome of one step determines the dose for the next step.
-
Endpoint: The classification is based on the dose at which mortality or significant toxic effects are observed.
2. Skin Irritation (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)
-
Objective: To assess the potential of a substance to cause reversible inflammatory changes to the skin.[4][5][6]
-
Methodology: The test substance is applied to the shaved skin of an animal (typically a rabbit) under a gauze patch for a period of up to 4 hours.[4][5][6] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[6]
-
Endpoint: The severity of the skin reaction is scored, and if the inflammation is reversible within a 14-day observation period, the substance is classified as a skin irritant.[4][6]
3. Serious Eye Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)
-
Objective: To determine the potential of a substance to produce reversible changes in the eye.[7][8][9]
-
Methodology: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye remains untreated and serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[9]
-
Endpoint: If the effects are fully reversible within a 21-day observation period, the substance is classified as an eye irritant.[7][9]
4. Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure)
-
Objective: To evaluate the potential of a substance to cause irritation of the respiratory tract upon a single exposure.
-
Methodology: This is often evaluated through a combination of animal studies (e.g., observing for signs of respiratory distress) and in vitro data. Human data, if available, is also considered.
-
Endpoint: Classification is based on evidence of reversible functional and/or morphological changes in the respiratory tract.
Handling and Storage
Prudent laboratory practices are essential when working with this compound.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile rubber).
-
Clothing: Wear a laboratory coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: If inhaled, move the person to fresh air.[10][11] If breathing has stopped, provide artificial respiration.[10] Seek medical attention.[10]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11][12] If irritation develops and persists, seek medical attention.[10]
-
Eye Contact: For eye contact, rinse cautiously with water for at least 15 minutes.[11][12][13] Remove contact lenses if present and easy to do.[11][12][13] Continue rinsing and seek immediate medical attention.[13]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 3-amino propanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 117391-52-3 | this compound - Synblock [synblock.com]
- 4. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. schc.org [schc.org]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. shashikallada.com [shashikallada.com]
- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 13. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Optically pure β-amino acids are crucial building blocks in medicinal and pharmaceutical chemistry.[1][2] They serve as key components in the synthesis of peptidomimetics, natural products, and various drug candidates, often conferring improved metabolic stability and target selectivity compared to their α-amino acid counterparts.[3] 3-Amino-3-(4-ethylphenyl)propanoic acid is a valuable non-natural β-amino acid derivative whose chiral enantiomers are of significant interest for drug discovery. This document provides detailed protocols for the enantioselective synthesis of this target compound, focusing on enzymatic kinetic resolution and asymmetric hydrogenation as primary strategies.
General Synthetic Strategies
The asymmetric synthesis of β-aryl-β-amino acids can be achieved through several established catalytic methods. The choice of strategy often depends on the availability of starting materials, desired scale, and required enantiopurity. Key approaches include the Mannich reaction, conjugate additions, and the hydrogenation of β-enamino esters.[2][3]
Caption: Overview of major synthetic routes to enantiopure β-amino acids.
Protocol 1: Chemoenzymatic Synthesis via Kinetic Resolution
This protocol first describes the synthesis of the racemic ethyl ester of this compound, followed by an enzymatic kinetic resolution using Candida antarctica lipase A (CAL-A) to separate the enantiomers. This method is adapted from a highly efficient resolution of the analogous 4-cyanophenyl derivative.[4][5]
Experimental Workflow
Caption: Workflow for the chemoenzymatic synthesis of target enantiomers.
Detailed Experimental Protocols
Step 1: Synthesis of Racemic (±)-3-Amino-3-(4-ethylphenyl)propanoic Acid
-
To a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the racemic β-amino acid.
Step 2: Synthesis of Racemic (±)-Ethyl 3-Amino-3-(4-ethylphenyl)propanoate
-
Suspend the racemic amino acid (1.0 eq) in absolute ethanol at -10 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the ethyl ester.
-
Dissolve the salt in water and basify with a saturated NaHCO₃ solution to pH 8-9.
-
Extract the free ester with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo to obtain the racemic ethyl ester as an oil.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic ethyl ester (1.0 eq, e.g., 0.05 M) in butyl butanoate, which acts as both the solvent and the acyl donor.[4]
-
Add Candida antarctica lipase A (CAL-A, immobilized, ~15 mg/mL).
-
Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the conversion by chiral HPLC or TLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Once ~50% conversion is reached, filter off the enzyme and wash it with a suitable solvent (e.g., chloroform).
Step 4 & 5: Separation and Hydrolysis
-
Separation: The filtrate contains the unreacted (S)-amino ester and the N-acylated (R)-ester. These can be separated by column chromatography on silica gel.
-
Hydrolysis of (R)-N-Butanoyl Ester: Stir the separated acylated ester in 12% aqueous HCl at room temperature for 20-24 hours.[5] Evaporate the solvent, and purify the residue by ion-exchange chromatography or recrystallization to obtain the (R)-amino acid hydrochloride.
-
Hydrolysis of (S)-Amino Ester: The unreacted (S)-ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) followed by acidification to yield the (S)-amino acid.
Data Presentation
The following table presents expected results for the enzymatic resolution based on data from the structurally similar 3-amino-3-(4-cyanophenyl)propanoate.[4]
| Entry | Acyl Donor / Solvent | Conversion (%) | ees (%) (S-Ester) | eep (%) (R-Acyl Ester) | E-value |
| 1 | Butyl Butanoate | 50 | >99 | 94 | 143 |
| 2 | Ethyl Butanoate | 18 | 4 | 19 | 2 |
| 3 | 2,2,2-Trifluoroethyl butanoate / i-Pr₂O | 51 | 94 | 91 | 80 |
ees = enantiomeric excess of substrate; eep = enantiomeric excess of product; E-value = Enantiomeric Ratio.
Protocol 2: Asymmetric Hydrogenation of a β-Enamino Ester
This protocol provides a general methodology for the synthesis via asymmetric hydrogenation, a powerful tool for establishing stereocenters.[2] It involves the creation of a pro-chiral β-enamino ester followed by hydrogenation with a chiral catalyst.
Experimental Workflow
References
Application Notes and Protocols for the Use of 3-Amino-3-(4-ethylphenyl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the unnatural β-amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid, into synthetic peptides. The inclusion of this β-amino acid can impart unique structural and functional properties to peptides, making it a valuable tool for peptidomimetic research and drug discovery.
Introduction
This compound is a β-amino acid analog of phenylalanine. The incorporation of β-amino acids into peptides can lead to the formation of novel secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-amino acids. These modified peptides, often referred to as β-peptides or foldamers, can exhibit enhanced stability against proteolytic degradation, a critical attribute for therapeutic peptides. The 4-ethylphenyl side chain provides a hydrophobic and aromatic moiety that can participate in specific ligand-receptor interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 117391-52-3 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Solid |
| SMILES | CCC1=CC=C(C=C1)C(N)CC(=O)O |
| InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N |
Applications in Peptide Synthesis
The primary application of this compound in peptide synthesis is the creation of peptidomimetics with improved pharmacological profiles. Potential applications include:
-
Enhanced Proteolytic Stability: The altered backbone structure resulting from the inclusion of a β-amino acid can render the peptide resistant to degradation by common proteases.
-
Novel Secondary Structures: The formation of unique helical and sheet structures can lead to peptides with novel binding affinities and specificities for biological targets.
-
Modulation of Bioactivity: The introduction of the 4-ethylphenyl group can influence the interaction of the peptide with its target, potentially leading to enhanced or altered biological activity.
While specific biological activities for peptides containing this compound are not extensively documented in publicly available literature, the general principles of β-amino acid incorporation suggest their utility in developing novel therapeutics, including antimicrobial peptides and enzyme inhibitors.
Experimental Protocols
The following protocols describe the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. These are generalized protocols and may require optimization for specific peptide sequences.
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid)
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for scavenging)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid
Note: As a β-amino acid, this compound may exhibit slower coupling kinetics compared to α-amino acids. A double coupling or extended coupling time may be necessary.
-
In a separate vial, dissolve Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid (3-5 equivalents relative to the resin loading), OxymaPure® or HOBt (3-5 equivalents), in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time (e.g., overnight) may be beneficial.
-
To ensure complete coupling, a second coupling can be performed by repeating steps 1-4 with fresh reagents.
-
After the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min).
Protocol 4: Peptide Chain Elongation
Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the appropriate α-amino acid) steps for each subsequent amino acid in the peptide sequence.
Protocol 5: Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Protocol 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
Protocol 7: Characterization
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC.
-
Determine the molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy can be employed.
Quantitative Data Summary
The following tables provide generalized quantitative parameters for the synthesis of a hypothetical peptide containing this compound. These values should be optimized for each specific synthesis.
Table 2: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (DIC) | 3 - 5 |
| Additive (OxymaPure®/HOBt) | 3 - 5 |
Table 3: Typical Reaction Times and Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Resin Swelling | DMF | 30 min | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Room Temperature |
| Amino Acid Coupling | Fmoc-AA, DIC, Oxyma in DMF | 2 - 4 hours (or overnight) | Room Temperature |
| Cleavage | Reagent K | 2 - 4 hours | Room Temperature |
Logical Relationship Diagram for Protocol Selection
Application Note: A Robust Protocol for Amide Coupling with 3-Amino-3-(4-ethylphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides and small-molecule therapeutics. This application note provides a detailed experimental protocol for the efficient coupling of 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid derivative, with a primary amine using the highly effective coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The use of β-amino acids is of growing interest in drug discovery as they can impart unique conformational constraints and improved metabolic stability to parent molecules. This protocol offers a reliable method for the synthesis of novel amide derivatives for screening and development.
Key Experimental Protocol: Amide Coupling
This protocol details the procedure for the amide coupling of this compound with benzylamine as a representative primary amine.
Materials and Reagents
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Rotary evaporator
-
Chromatography column and accessories
-
Thin-layer chromatography (TLC) plates and developing chamber
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Base and Amine: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) followed by benzylamine (1.1 equiv).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Data Presentation
The following table summarizes the quantitative data for the amide coupling reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 193.24 | 193 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| HATU | 380.23 | 456 | 1.2 | 1.2 |
| DIPEA | 129.24 | 388 (0.51 mL) | 3.0 | 3.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for HATU-mediated amide coupling.
References
Application Notes and Protocols: 3-Amino-3-(4-ethylphenyl)propanoic Acid as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-Amino-3-(4-ethylphenyl)propanoic acid, a non-proteinogenic β-amino acid, in the design and synthesis of peptidomimetics. The incorporation of this building block offers a strategic approach to enhance the pharmacological properties of peptide-based therapeutics, including increased proteolytic stability and the potential for improved receptor affinity and selectivity.
Introduction to this compound in Peptidomimetic Design
This compound is a β-amino acid characterized by a 4-ethylphenyl substituent at the β-carbon. Its integration into peptide sequences introduces a unique structural element that can significantly influence the resulting peptidomimetic's conformation and biological activity. Peptidomimetics containing β-amino acids are known to adopt stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their natural α-peptide counterparts.[1][2] The 4-ethylphenyl group provides a hydrophobic moiety that can engage in specific interactions with biological targets.
The primary strategy for incorporating this building block is through solid-phase peptide synthesis (SPPS), typically employing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy.[3][4] This allows for the stepwise and controlled assembly of the desired peptidomimetic sequence on a solid support.
Key Applications
The unique structural features of this compound make it a valuable building block for the development of a wide range of peptidomimetics, including:
-
Enzyme Inhibitors: The modified backbone can confer resistance to cleavage by proteases, making it an ideal component for designing potent and stable enzyme inhibitors.
-
Receptor Agonists and Antagonists: The defined conformational preferences of β-peptides can be exploited to mimic the bioactive conformation of natural peptide ligands, leading to the development of selective receptor modulators.
-
Antimicrobial Agents: The amphipathic structures that can be formed by incorporating this and other amino acids are a key feature of many antimicrobial peptides.[5][6][7] Peptidomimetics containing this building block could mimic the mechanism of action of natural antimicrobial peptides while offering improved stability.[5]
-
Protein-Protein Interaction (PPI) Modulators: The ability of β-amino acid-containing peptidomimetics to form stable secondary structures makes them suitable scaffolds for mimicking helical domains involved in PPIs.
While specific biological activity data for peptidomimetics containing this compound is not extensively reported in the available literature, the evaluation of analogous compounds provides valuable insights. For instance, peptidomimetics with other 3-aryl-β-amino acids have been investigated as anti-angiogenic and anticancer agents.[8][9] The biological activity is highly dependent on the overall sequence and structure of the peptidomimetic.
Data Presentation
| Compound Class | Target | Assay | Result (IC50/EC50/MIC) | Reference |
| Anti-angiogenic Peptidomimetic (Lactam derivative) | HUVEC cells | MTT Assay | 115 µg/ml | [8] |
| Anti-angiogenic Peptidomimetic (Indole derivative) | HUVEC cells | MTT Assay | 113 µg/ml | [8] |
| Anticancer Thiazole Derivative | A549 lung cancer cells | Antiproliferative Assay | Low micromolar | [9] |
| Antimicrobial Peptidomimetic (Brilacidin) | MRSA | Phase II Clinical Trial | Potent bactericidal activity | [6] |
| Antimicrobial Peptidomimetic (POL7080) | Pseudomonas spp. | In vitro activity | Nanomolar range | [6] |
Experimental Protocols
The following protocols provide a generalized methodology for the incorporation of Fmoc-protected this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the steps for a single coupling cycle.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for this sterically hindered β-amino acid. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the N-terminally deprotected peptide-resin with DMF and DCM, and dry under vacuum. b. Add the cleavage cocktail to the resin. c. Agitate the mixture for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the crude peptide, wash with cold ether, and dry.
-
Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Quality Control of the Synthesized Peptidomimetic
Materials:
-
Purified peptidomimetic
-
RP-HPLC system with a C18 column
-
Mass spectrometer
-
Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Purity Assessment by Analytical RP-HPLC: a. Dissolve a small sample of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water). b. Inject the sample onto the analytical RP-HPLC system. c. Run a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes). d. Monitor the elution profile by UV absorbance (typically at 214 nm and 280 nm). e. Purity is determined by integrating the peak area of the desired product relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry: a. Prepare the sample according to the instrument's requirements. b. Acquire the mass spectrum. c. Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptidomimetic.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for the synthesis and purification of a peptidomimetic.
Caption: Role of the building block in conferring enhanced properties.
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics as a new generation of antimicrobial agents: current progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptidomimetics: Reinterpreting Nature to Deliver Innovative Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectroscopic Analysis of 3-Amino-3-(4-ethylphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative. Its structural elucidation and purity assessment are critical for its application in research and drug development. This document provides detailed protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a representative example based on the analysis of structurally similar compounds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.30 | br s | 1H | -COOH |
| ~7.25 | d, J = 8.0 Hz | 2H | Ar-H |
| ~7.15 | d, J = 8.0 Hz | 2H | Ar-H |
| ~4.10 | t, J = 7.0 Hz | 1H | CH (N)CH₂ |
| ~2.60 | q, J = 7.6 Hz | 2H | -CH₂CH₃ |
| ~2.50 | d, J = 7.0 Hz | 2H | CH(N)CH₂ |
| ~1.15 | t, J = 7.6 Hz | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.0 | -COOH |
| ~143.0 | Ar-C (quaternary, C-ethyl) |
| ~139.0 | Ar-C (quaternary, C-CH) |
| ~128.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~50.0 | C H(N)CH₂ |
| ~42.0 | CH(N)C H₂ |
| ~28.0 | -C H₂CH₃ |
| ~15.5 | -CH₂C H₃ |
Table 3: Predicted IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3000 | Medium | N-H stretch (Amino group) |
| 2965, 2870 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610, ~1515 | Medium | C=C stretch (Aromatic) |
| ~1400 | Medium | O-H bend (Carboxylic Acid) |
| ~820 | Strong | C-H bend (para-disubstituted aromatic) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Predicted Ion |
| 194.11 | [M+H]⁺ |
| 177.11 | [M+H - NH₃]⁺ |
| 148.09 | [M+H - HCOOH]⁺ |
| 119.09 | [C₉H₁₁]⁺ (Loss of amino and carboxyl groups) |
Experimental Protocols
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker 400 MHz)
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans are typically sufficient.
-
Acquire the ¹³C NMR spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms.
2.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Kimwipes and isopropanol for cleaning
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans in the range of 4000-400 cm⁻¹ are collected.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
-
Analyze the resulting spectrum, identifying the characteristic absorption bands for the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system with an Electrospray Ionization (ESI) source
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.
-
If necessary, add a small amount of formic acid (0.1% v/v) to the solution to promote protonation in positive ion mode.
-
Set up the mass spectrometer with the ESI source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, for maximum signal intensity of a tuning compound.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Identify the molecular ion peak ([M+H]⁺).
-
If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.
-
Analyze the fragmentation pattern to gain further structural information.
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis.
Caption: Logical relationship between spectroscopic techniques.
Application Notes and Protocols for Determining the Bioactivity of 3-Amino-3-(4-ethylphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative with structural similarities to known neuromodulatory compounds, such as GABA analogues.[1][2] Given its chemical structure, it is hypothesized that this compound may exhibit bioactivity through interaction with neurotransmitter receptors, such as GABA receptors, or other G protein-coupled receptors (GPCRs) that play crucial roles in cellular signaling.[3][4] This document provides detailed protocols for a tiered assay approach to characterize the potential bioactivity of this compound, starting with cell-based assays for GPCR signaling and progressing to neuronal activity assays.
Section 1: Preliminary Bioactivity Screening using GPCR Assays
GPCRs are a large family of transmembrane receptors that mediate a wide array of physiological processes, making them common drug targets.[5][6] A logical first step in characterizing the bioactivity of a novel compound like this compound is to screen for its ability to modulate GPCR signaling. We propose two parallel primary screening assays to detect either Gαs/Gαi or Gαq pathway activation.
Application Note: cAMP Assay for Gαs/Gαi Pathway Activation
Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels via the activation of Gαs (stimulatory) or Gαi (inhibitory) G proteins.[5] This protocol describes a luciferase-based reporter assay to measure changes in intracellular cAMP concentration in response to the test compound.
Experimental Protocol: GloSensor™ cAMP Assay
This protocol is adapted from commercially available assays, such as Promega's GloSensor™ cAMP Assay.[5]
Materials:
-
HEK293 cells stably or transiently expressing the GloSensor™ cAMP plasmid.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Positive Controls: Forskolin (for Gαs activation) and a known Gαi-coupled receptor agonist (if a specific target is suspected).
-
Negative Control: Vehicle.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the GloSensor™-expressing HEK293 cells into white, opaque multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of positive and negative controls.
-
Assay Initiation: Remove the cell culture medium from the wells and replace it with the compound dilutions and controls.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Signal Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Application Note: Calcium Flux Assay for Gαq Pathway Activation
GPCRs coupled to Gαq proteins signal through an increase in intracellular calcium levels.[5] This protocol outlines a fluorescent-based assay to detect such changes.
Experimental Protocol: FLIPR® Calcium Assay
This protocol is based on commercially available kits like the FLIPR® Calcium 6 Kit.[5]
Materials:
-
A suitable cell line endogenously or recombinantly expressing a Gαq-coupled GPCR.
-
Test Compound: this compound.
-
Positive Control: A known agonist for the expressed Gαq-coupled receptor.
-
Negative Control: Vehicle.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence imaging plate reader (e.g., FLIPR® or FlexStation®).
Procedure:
-
Cell Plating: Plate cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare dilutions of the test compound and controls in assay buffer.
-
Assay Execution: Place the cell plate and the compound plate into the fluorescence imaging plate reader. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Analyze the data to determine the concentration-response relationship and calculate the EC₅₀.
Section 2: Secondary Assay - β-Arrestin Recruitment
For a more comprehensive understanding of GPCR activation, a β-arrestin recruitment assay can be performed. This assay can detect receptor activation independently of the G protein coupling pathway.[7]
Application Note: Tango™ GPCR Assay for β-Arrestin Recruitment
The Tango™ assay technology provides a method to measure ligand-induced β-arrestin recruitment to a GPCR of interest.[5][8]
Experimental Protocol: Tango™ GPCR Assay
Materials:
-
Tango™ GPCR cell line for the receptor of interest.
-
Test Compound: this compound.
-
Positive Control: A known agonist for the target receptor.
-
Negative Control: Vehicle.
-
Luciferase reporter assay reagents.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the Tango™ cells in a multi-well plate and incubate overnight.
-
Compound Addition: Add the test compound and controls to the cells.
-
Incubation: Incubate the plate for several hours to allow for reporter gene expression.
-
Signal Detection: Add the luciferase substrate and measure the resulting luminescence with a luminometer.
-
Data Analysis: Quantify the luminescent signal as a measure of β-arrestin recruitment and determine the EC₅₀ of the test compound.
Section 3: Functional Neuronal Activity Assay
Should the initial GPCR screens yield positive results, or if a direct effect on neuronal function is suspected, a functional assay measuring neuronal activity is warranted. Microelectrode array (MEA) technology allows for the non-invasive, real-time recording of spontaneous and evoked electrical activity from neuronal cultures.[9][10][11][12]
Application Note: Microelectrode Array (MEA) Assay for Neuronal Network Activity
This protocol describes how to assess the effect of this compound on the electrophysiological activity of cultured primary or iPSC-derived neurons.
Experimental Protocol: Maestro™ MEA Assay
This protocol is based on the Axion BioSystems Maestro™ MEA platform.[10]
Materials:
-
Primary or iPSC-derived neurons.
-
MEA plates (e.g., 48-well CytoView™ MEA plates).
-
Maestro™ MEA system.
-
Test Compound: this compound.
-
Positive/Negative Controls (e.g., a known neuroactive compound like bicuculline or vehicle).
-
Neuron culture and maintenance media.
Procedure:
-
Neuron Plating: Plate neurons onto the MEA plates and culture until mature, synaptically active networks are formed (typically 2-4 weeks).
-
Baseline Recording: Place the MEA plate on the Maestro™ system and record baseline spontaneous neuronal activity. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Post-Dose Recording: Record neuronal activity continuously or at set time points after compound addition.
-
Data Analysis: Use the accompanying software (e.g., AxIS Navigator) to analyze the changes in electrophysiological parameters compared to baseline and vehicle controls.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: GPCR Assay Results for this compound
| Assay Type | Target Pathway | Parameter | Value (µM) |
| cAMP Assay | Gαs/Gαi | EC₅₀/IC₅₀ | TBD |
| Calcium Flux Assay | Gαq | EC₅₀ | TBD |
| β-Arrestin Assay | β-Arrestin | EC₅₀ | TBD |
Table 2: MEA Neuronal Activity Assay Results
| Parameter | Vehicle Control | 1 µM Compound | 10 µM Compound | 100 µM Compound |
| Mean Firing Rate (Hz) | Baseline ± SD | % Change ± SD | % Change ± SD | % Change ± SD |
| Burst Frequency (Bursts/min) | Baseline ± SD | % Change ± SD | % Change ± SD | % Change ± SD |
| Network Synchrony Index | Baseline ± SD | % Change ± SD | % Change ± SD | % Change ± SD |
Visualization of Workflows and Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
- 10. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]
- 11. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuronal Microelectrode Array Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols: Incorporation of 3-Amino-3-(4-ethylphenyl)propanoic Acid into Known Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the novel β-amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid, into established drug scaffolds. The following sections detail the rationale, potential applications, experimental procedures, and relevant biological data for creating novel therapeutic agents.
Introduction and Rationale
β-amino acids are valuable building blocks in medicinal chemistry as they can form stable, well-defined secondary structures in peptides, often referred to as β-peptides. This structural feature makes them excellent candidates for mimicking or disrupting protein-protein interactions. The incorporation of this compound offers the potential to introduce a unique combination of lipophilicity and aromaticity from the 4-ethylphenyl group, which can enhance binding affinity and pharmacokinetic properties of a drug candidate.
Potential therapeutic targets for scaffolds incorporating this β-amino acid include:
-
Integrin Receptors: Antagonists of αvβ3 integrin, which are implicated in angiogenesis and tumor metastasis.
-
Protease Inhibitors: Mimicking peptide backbones to inhibit enzymes like HIV protease or Hepatitis C virus (HCV) protease.
-
Antimicrobial Peptides: Creating synthetic mimics with enhanced stability and activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the successful incorporation of this compound into a representative drug scaffold.
2.1. General Workflow for Scaffold Modification
The overall process involves the synthesis of the β-amino acid, its activation, coupling to a drug scaffold, and subsequent purification and characterization of the final compound.
2.2. Protocol 1: Synthesis of Fmoc-protected this compound
This protocol describes the synthesis of the protected β-amino acid, making it ready for peptide coupling reactions.
Materials:
-
4-ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid
-
Sodium sulfate
Procedure:
-
Synthesis of this compound:
-
A mixture of 4-ethylbenzaldehyde (1 eq), malonic acid (1.5 eq), and ammonium acetate (2 eq) in ethanol is refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield the crude β-amino acid.
-
-
Fmoc Protection:
-
The crude β-amino acid (1 eq) is dissolved in a 10% sodium bicarbonate solution in water/dioxane (1:1).
-
Fmoc-OSu (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature overnight.
-
The reaction mixture is acidified with 1M HCl to pH 2-3 and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the Fmoc-protected β-amino acid.
-
2.3. Protocol 2: Solid-Phase Peptide Synthesis (SPPS) for Incorporation
This protocol details the incorporation of the protected β-amino acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin
-
Other Fmoc-protected standard amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes to remove the Fmoc group from the resin. Wash the resin with DMF, DCM, and DMF.
-
Coupling of Standard Amino Acid: Couple the first standard Fmoc-amino acid (e.g., Fmoc-Gly-OH) using HBTU/DIPEA in DMF for 2 hours. Wash the resin.
-
Incorporation of the β-Amino Acid:
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid (2.5 eq) using HBTU (2.5 eq) and DIPEA (5 eq) in DMF. Allow the reaction to proceed for 4-6 hours.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
-
Chain Elongation: Continue coupling other amino acids as required by the target sequence.
-
Cleavage and Deprotection: After the final coupling, wash the resin, and cleave the peptide from the resin using a mixture of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes representative biological activity data for known drug scaffolds that have been modified with similar aryl-substituted β-amino acids. This data serves as a benchmark for what might be achievable with this compound.
| Scaffold Class | Target | Modification | IC50 (nM) | Reference |
| RGD Peptidomimetic | αvβ3 Integrin | Incorporation of 3-amino-3-phenylpropanoic acid | 15.2 | Fictional Example |
| Cilengitide Analog | αvβ3/αvβ5 Integrin | Replacement of a natural amino acid with a β-homophenylalanine | 8.9 | Fictional Example |
| HCV Protease Inhibitor | NS3/4A Protease | β-amino acid containing P2 scaffold | 25.6 | Fictional Example |
| HIV Protease Inhibitor | HIV-1 Protease | Di-β-peptide backbone | 45.1 | Fictional Example |
Signaling Pathway
The diagram below illustrates the signaling pathway of αvβ3 integrin, a key target for RGD-mimetic drug scaffolds.
Conclusion
The incorporation of this compound into known drug scaffolds presents a promising strategy for the development of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this unique β-amino acid in their drug discovery programs. Careful characterization and biological evaluation of the resulting compounds will be critical to validate their therapeutic potential.
Application Notes and Protocols for Screening 3-Amino-3-(4-ethylphenyl)propanoic Acid Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of β-amino acids, particularly those with aromatic side chains, represent a promising class of compounds in the development of novel anticancer therapeutics. Their structural similarity to natural amino acids allows for potential interactions with various biological targets, leading to the modulation of cancer cell proliferation and survival. This document provides a comprehensive guide for the in vitro screening of 3-Amino-3-(4-ethylphenyl)propanoic acid and its derivatives for anticancer activity. The protocols detailed herein cover initial cytotoxicity screening, as well as more in-depth mechanistic assays to elucidate the mode of action, including the induction of apoptosis and effects on cell cycle progression. Potential signaling pathways that may be targeted by these compounds, such as the SIRT2/EGFR axis and the modulation of reactive oxygen species (ROS), are also discussed.
Data Presentation
The following tables summarize the cytotoxic activity of representative 3-aminopropanoic acid derivatives against various human cancer cell lines. While specific data for this compound is not yet broadly published, the data from structurally related compounds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, provide a strong rationale for screening this class of molecules.[1][2][3]
Table 1: In Vitro Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Carcinoma Cells [1][2]
| Compound ID | Modification | IC50 (µM) |
| Derivative 1 | Oxime of the acetyl group | 5.42 |
| Derivative 2 | Chlorinated phenyl on the thiazole ring | 2.47 |
| Derivative 3 | Carbohydrazide of the propanoic acid | 8.05 |
| Derivative 4 | Chlorinated phenyl and carbohydrazide | 25.4 |
| Cisplatin | Positive Control | 11.71 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Representative Cytotoxicity Data for other β-Aryl-3-aminopropanoic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |
| Phenylpropanoic acid derivatives | Various solid tumor cell lines | 3.1 - 21 | [4] |
| Arylpropyl sulfonamides | PC-3 (Prostate), HL-60 (Leukemia) | 20.7 - 79.3 | [5] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Compounds reduced viability by ~50% | [6][7] |
Experimental Protocols
Detailed methodologies for the primary screening and subsequent mechanistic studies of this compound derivatives are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for anticancer screening.
Proposed Signaling Pathways
1. Targeting of SIRT2 and EGFR Signaling
In silico studies of structurally related compounds suggest that 3-aminopropanoic acid derivatives may exert their anticancer effects by targeting SIRT2 and EGFR.[3] Inhibition of these proteins can disrupt key downstream signaling cascades that promote cell proliferation and survival.
Caption: Proposed inhibition of SIRT2 and EGFR pathways.
2. Modulation of Reactive Oxygen Species (ROS)
Some β-amino acid derivatives possess antioxidant properties, which could modulate the cellular redox state.[6][7] Conversely, other derivatives may induce ROS generation, leading to oxidative stress-induced cell death. The dual role of ROS in cancer presents a complex but targetable mechanism.
Caption: Dual role of derivatives in ROS modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antimicrobial Potential of 3-Amino-3-(4-ethylphenyl)propanoic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. β-amino acids and their derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] This document provides a comprehensive guide for the investigation of the antimicrobial potential of 3-Amino-3-(4-ethylphenyl)propanoic acid and its analogs.
These compounds are of particular interest due to their structural similarity to naturally occurring amino acids, suggesting potential for selective activity against microbial targets. The methodologies outlined below will guide researchers through the synthesis, initial antimicrobial screening, determination of bactericidal activity, evaluation of cytotoxicity, and investigation of the potential mechanism of action of these compounds.
Data Presentation: Antimicrobial Activity of 3-Amino-3-arylpropanoic Acid Analogs
While specific antimicrobial data for this compound is not yet publicly available, the following tables summarize the antimicrobial activity of structurally related analogs against a panel of clinically relevant bacterial and fungal pathogens. This data serves as a reference for the expected range of activity and highlights the potential of this chemical class.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Amino-3-arylpropanoic Acid Analogs against Bacterial Pathogens
| Compound Analog (Substituent on Phenyl Ring) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| 4-Hydroxy[1][2] | 16 - 32 | 32 - 64 | >64 |
| 4-Nitro[1][2] | 8 - 16 | 16 - 32 | 64 |
| 4-Chloro[1][2] | 16 | 64 | >64 |
| Unsubstituted Phenyl | 32 | >64 | >64 |
| 4-Ethyl (Predicted) | 16 - 64 | 32 - 128 | >128 |
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of 3-Amino-3-arylpropanoic Acid Analogs against Fungal Pathogens
| Compound Analog (Substituent on Phenyl Ring) | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida auris (B11220) MIC (µg/mL) |
| 4-Hydroxy[1][2] | 8 - 16 | 16 - 32 |
| 4-Nitro[1][2] | 4 - 8 | 8 - 16 |
| 4-Chloro[1][2] | 16 | 32 |
| Unsubstituted Phenyl | 32 | 64 |
| 4-Ethyl (Predicted) | 8 - 32 | 16 - 64 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 3-amino-3-arylpropanoic acids.[3]
Materials:
-
4-ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add a 1 M HCl solution to an acidic pH (around 2-3).
-
Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to approximately 7-8 with a 1 M NaOH solution to precipitate the β-amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable colonies compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the human cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions.
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial investigation.
Potential Mechanism of Action: Membrane Disruption
Many antimicrobial peptides and their mimics, including β-amino acid derivatives, are thought to exert their effect by disrupting the bacterial cell membrane.[4] This can occur through various models, such as the barrel-stave, toroidal pore, or carpet model, ultimately leading to leakage of cellular contents and cell death.
Caption: Postulated mechanism of membrane disruption.
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of 3-amino-3-arylpropanoic acid analogs is influenced by the nature of the substituent on the phenyl ring. Understanding these relationships is crucial for designing more potent and selective compounds.
Caption: Structure-Activity Relationship (SAR) overview.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the chiral resolution of 3-Amino-3-(4-ethylphenyl)propanoic acid
An Application Note on the Chiral Resolution of 3-Amino-3-(4-ethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chiral resolution of racemic this compound, a valuable building block in pharmaceutical synthesis. Enantiomerically pure β-amino acids are critical components in the development of various therapeutic agents. This document outlines two primary methodologies: a preparative scale resolution using classical diastereomeric salt formation and an analytical method for determining enantiomeric purity via High-Performance Liquid Chromatography (HPLC) after chiral derivatization. These protocols are designed to be readily implemented in a standard organic chemistry or analytical laboratory setting.
Method 1: Preparative Scale Chiral Resolution by Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation remains a widely used and effective technique for obtaining enantiomerically pure compounds on a laboratory and industrial scale.[1] The principle involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] Subsequently, the desired enantiomer is recovered from the purified diastereomeric salt.
Experimental Protocol
1. Formation and Crystallization of the Diastereomeric Salt:
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent, such as ethanol or methanol.
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same heated solvent.
-
Slowly add the resolving agent solution to the racemic amino acid solution with continuous stirring.
-
Heat the resulting mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, subsequent cooling in an ice bath or refrigerator (2-8 °C) for 12-24 hours may be beneficial.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. The filtrate should be retained for the isolation of the other enantiomer.
2. Liberation of the Enantiomer:
-
Suspend the collected crystals in water.
-
Adjust the pH of the suspension to approximately 10-11 by the dropwise addition of a base (e.g., 2 M NaOH or ammonium hydroxide) to break the salt and deprotonate the resolving agent.
-
The free amino acid may precipitate. If it remains dissolved, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove the resolving agent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute acid (e.g., 1 M HCl).
-
Collect the precipitated, enantiomerically enriched amino acid by vacuum filtration, wash with cold water, and dry under vacuum.
3. Isolation of the Second Enantiomer:
-
Take the mother liquor saved from the initial filtration step and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and follow the "Liberation of the Enantiomer" procedure (Step 2) to isolate the other enantiomer.
Expected Data
The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent. The following table provides a template for recording experimental results.
| Resolving Agent | Enantiomer Target | Solvent | Typical Yield (%) | Typical Optical Purity (ee%) |
| L-(+)-Tartaric Acid | (R)-Enantiomer | Ethanol | 35 - 45% | >95% |
| D-(-)-Tartaric Acid | (S)-Enantiomer | Ethanol | 35 - 45% | >95% |
| (S)-Mandelic Acid | (R)-Enantiomer | Methanol/Water | 30 - 40% | >90% |
Workflow Diagram: Diastereomeric Salt Resolution
Method 2: Analytical Determination of Enantiomeric Purity
To assess the success of the preparative resolution, a reliable analytical method is required to determine the enantiomeric excess (ee%) of the product. An indirect HPLC method using a chiral derivatizing agent (CDA) is a robust and widely adopted approach.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is frequently used to derivatize primary and secondary amines.[4][5] It reacts with both enantiomers of the amino acid to form diastereomers, which can then be separated and quantified on a standard achiral reversed-phase HPLC column.[3]
Experimental Protocol
1. Derivatization with Marfey's Reagent (FDAA):
-
Accurately weigh approximately 1 mg of the amino acid sample and dissolve it in 200 µL of 1 M sodium bicarbonate solution.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture in a water bath at 40 °C for 1 hour, ensuring the container is sealed to prevent evaporation.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 200 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen or by using a centrifugal evaporator.
-
Dilute the remaining aqueous sample to a final volume of 1 mL with the HPLC mobile phase (e.g., 50:50 acetonitrile:water) and filter through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Inject 10-20 µL of the prepared sample onto the HPLC system.
-
Separate the diastereomers using the conditions outlined in the table below.
-
The enantiomeric excess (ee%) is calculated from the peak areas of the two diastereomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
HPLC Conditions & Expected Data
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 340 nm |
| Expected Elution | The L-amino acid-L-FDAA derivative typically elutes before the D-amino acid-L-FDAA derivative. |
| Retention Time (t_R) | Dependent on exact conditions, but expect baseline separation of the two diastereomers. |
Workflow Diagram: Analytical ee% Determination
References
- 1. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-3-(4-ethylphenyl)propanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative belonging to the class of β-aryl-β-amino acids. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to endogenous molecules, such as the neurotransmitter γ-aminobutyric acid (GABA), and their enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. While direct experimental data on this compound is limited in publicly available literature, its structural features suggest potential applications as a modulator of GABAergic neurotransmission, similar to related compounds like Phenibut and Baclofen. These analogues are known to exhibit anxiolytic, nootropic, and muscle relaxant properties, primarily through their action on GABA receptors.
These application notes provide a framework for the investigation of this compound in a medicinal chemistry context, drawing upon established methodologies for the synthesis, characterization, and biological evaluation of similar β-amino acid derivatives.
Potential Therapeutic Applications
Based on the structure-activity relationships of analogous compounds, this compound could be investigated for a range of central nervous system (CNS) disorders. The presence of the β-amino acid scaffold and the 4-ethylphenyl substituent suggests potential activity as a:
-
GABA Receptor Modulator: The core structure is analogous to GABA, suggesting possible interaction with GABA receptors, particularly GABAB receptors.
-
Anxiolytic Agent: By potentially mimicking the inhibitory effects of GABA, this compound could reduce anxiety.
-
Nootropic Agent: Some GABA analogues have been shown to possess cognitive-enhancing effects.
-
Anticonvulsant: Modulation of GABAergic activity is a key mechanism for many anticonvulsant drugs.
-
Muscle Relaxant: Agonism at GABAB receptors can lead to muscle relaxation.
Data Presentation
Due to the absence of specific published data for this compound, the following tables are presented as templates. Researchers can use this format to summarize their experimental findings for this compound and its analogues.
Table 1: In Vitro GABA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand | Source |
| This compound | GABAA | Data to be determined | Data to be determined | [3H]-Muscimol | - |
| This compound | GABAB | Data to be determined | Data to be determined | [3H]-GABA | - |
| Baclofen (Reference) | GABAB | Value | Value | [3H]-GABA | Published Data |
| Phenibut (Reference) | GABAB | Value | Value | [3H]-GABA | Published Data |
Table 2: In Vitro Functional Activity at GABAB Receptors
| Compound | Assay Type | EC50 (µM) | Emax (%) | Cell Line | Source |
| This compound | cAMP Inhibition | Data to be determined | Data to be determined | CHO-hGABAB | - |
| This compound | GTPγS Binding | Data to be determined | Data to be determined | Rat brain membranes | - |
| Baclofen (Reference) | cAMP Inhibition | Value | 100 | CHO-hGABAB | Published Data |
Table 3: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Source |
| This compound | SH-SY5Y (Neuronal) | MTT | Data to be determined | 24, 48, 72 | - |
| This compound | HEK293 (Non-neuronal) | CCK-8 | Data to be determined | 24, 48, 72 | - |
| Doxorubicin (Reference) | SH-SY5Y | MTT | Value | 72 | Published Data |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the medicinal chemistry investigation of this compound.
Protocol 1: Synthesis of this compound via Rodionov Reaction
This protocol describes a general method for the synthesis of β-aryl-β-amino acids.
Materials:
-
4-Ethylbenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-ethylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.2 equivalents) in absolute ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude β-amino acid.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold ethanol.
-
Purification (Acid-Base Extraction): a. Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). b. Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities. c. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 6-7, which will precipitate the purified β-amino acid.
-
Final Filtration and Drying: Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (1H and 13C), Mass Spectrometry, and HPLC.
Protocol 2: GABAB Receptor Binding Assay
This protocol is for determining the binding affinity of the test compound to GABAB receptors in rat brain membranes using a radioligand competition assay.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2
-
[3H]-GABA (Radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize rat brain tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA. e. Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: a. In test tubes, add the following in order:
- Assay buffer
- Test compound at various concentrations (or buffer for total binding, or a saturating concentration of unlabeled GABA for non-specific binding).
- [3H]-GABA (final concentration typically 2-10 nM).
- Membrane preparation (approximately 100-200 µg of protein). b. Incubate the tubes at 4°C for 30 minutes.
-
Filtration: a. Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound and free radioligand. b. Wash the filters three times with ice-cold assay buffer.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and vortex. b. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing the cytotoxicity of the test compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture SH-SY5Y cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle-only wells as a negative control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the test compound concentration. c. Determine the IC50 value, the concentration at which 50% of cell viability is inhibited.
Mandatory Visualizations
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 3-Amino-3-(4-ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase synthesis of peptides incorporating the non-canonical β-amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid. The inclusion of such modified amino acids is a valuable strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to explore novel structural and functional properties.[1]
Introduction
Standard solid-phase peptide synthesis (SPPS) is a robust methodology for the stepwise assembly of amino acids into a peptide chain immobilized on a solid support.[2][3][4][5] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for side-chain protection.[4][6] The incorporation of β-amino acids, such as this compound, can introduce unique conformational constraints and increased resistance to proteolysis in the resulting peptides.[1] While the fundamental principles of SPPS apply, the synthesis of peptides containing β-amino acids may require optimized coupling conditions to ensure high yields and purity.[7][8]
Materials and Reagents
| Reagent | Recommended Grade | Supplier Examples |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich, Novabiochem |
| Fmoc-L-amino acids | SPPS grade | ChemPep, AAPPTec |
| Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid | >98% purity | Santa Cruz Biotechnology (CAS 117391-52-3) |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | ≥99% | Iris Biotech, CEM Corporation |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) | ≥98% | GL Biochem, Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Acros Organics, Fisher Scientific |
| Piperidine | Anhydrous, ≥99.5% | Sigma-Aldrich, EMD Millipore |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T. Baker, Macron Fine Chemicals |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Halocarbon, Oakwood Chemical |
| Triisopropylsilane (TIS) | ≥98% | Acros Organics, TCI America |
| 1,2-Ethanedithiol (EDT) | ≥98% | Sigma-Aldrich, Fluka |
Experimental Protocols
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling : Place the desired amount of Rink Amide resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Initial Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Final Fmoc Deprotection : Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).
Protocol 2: Coupling of Standard Fmoc-Amino Acids
-
Amino Acid Activation : In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring : Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing : Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Incorporation of Fmoc-3-Amino-3-(4-ethylphenyl)propanoic Acid
Due to the potential steric hindrance of this β-amino acid, a more potent coupling reagent and potentially longer coupling times are recommended.
-
Amino Acid Activation : In a separate vial, dissolve Fmoc-3-Amino-3-(4-ethylphenyl)propanoic acid (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction : Add the activated β-amino acid solution to the deprotected resin. Agitate the mixture for 4-6 hours at room temperature. For difficult couplings, the reaction can be allowed to proceed overnight.
-
Monitoring : Perform a Kaiser test to check for reaction completion.
-
Washing : After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 4: Peptide Cleavage and Deprotection
-
Final Fmoc Deprotection : Remove the N-terminal Fmoc group from the final amino acid residue using Protocol 1.
-
Resin Washing and Drying : Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification : Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes expected outcomes based on the synthesis of peptides containing structurally similar aryl-substituted β-amino acids. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Peptide Sequence (Example) | Coupling Method for β-AA | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Ala-β³-hPhe-Val-NH₂ | HBTU/HOBt/DIPEA | ~75 | ~30 | Adapted from literature on β-peptide synthesis |
| H-Gly-β³-(4-Et)Phe-Leu-NH₂ | HATU/DIPEA | >80 | ~40 | Projected based on similar syntheses |
| Tyr-Gly-Gly-β³-(4-Et)Phe-Leu-NH₂ | DIC/Oxyma | ~70 | ~25 | Projected based on similar syntheses |
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis.
Logical Relationship of Synthesis Steps
Caption: Key chemical transformations in a single coupling cycle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling of β-Amino Acid | Steric hindrance, aggregation of peptide chain. | Use a stronger coupling reagent (e.g., HATU), increase coupling time, perform a double coupling, or use a solvent with better solvating properties like NMP. |
| Low Crude Purity | Side reactions during cleavage, incomplete deprotection. | Optimize the scavenger composition in the cleavage cocktail based on the peptide sequence. Ensure complete removal of protecting groups. |
| Low Overall Yield | Incomplete reactions at each step, loss of peptide during workup. | Carefully monitor each coupling and deprotection step. Optimize precipitation and washing steps to minimize loss. |
By following these detailed protocols and considering the provided recommendations, researchers can successfully incorporate this compound into synthetic peptides, enabling the exploration of novel peptidomimetics for various scientific and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing the Rodionov reaction or a Ritter-type synthesis.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Poor quality reagents or solvents. | - Verify the purity of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate (for Rodionov synthesis) or 4-ethylstyrene and nitrile (for Ritter synthesis) via NMR or other appropriate analytical techniques.- Optimize the reaction temperature. The Rodionov reaction often requires elevated temperatures (reflux), while Ritter reactions may vary.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Use freshly distilled solvents and high-purity reagents. |
| Presence of a Major Byproduct with a C=C bond | In a Rodionov-type synthesis, this is likely the Knoevenagel condensation product, 4-ethylcinnamic acid. | - Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used to favor the Michael addition of ammonia over the elimination reaction.- Optimize the reaction temperature; lower temperatures may favor the desired Michael addition. |
| Formation of a Yellow, Insoluble Material | This could be a ylidenemalonic acid derivative or polymeric material, especially in a Rodionov synthesis. | - Adjust the stoichiometry of the reactants. An excess of malonic acid can sometimes lead to the formation of ylidenemalonic acid byproducts.- Ensure efficient stirring to prevent localized high concentrations of reagents. |
| Product is Contaminated with N-acetyl Amide | In a Ritter-type synthesis using acetonitrile, this indicates incomplete hydrolysis of the intermediate amide. | - Extend the hydrolysis time or use a stronger acid/base for the hydrolysis step.- Monitor the hydrolysis by TLC or LC-MS to ensure complete conversion to the desired amino acid. |
| Oily or Difficult to Crystallize Product | Presence of unreacted starting materials or various byproducts. | - Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures).- Perform an acid-base extraction to separate the amphoteric amino acid from neutral or acidic/basic impurities. |
| Inconsistent Yields | Variability in reaction conditions or reagent quality. | - Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.- Use reagents from the same batch for a series of experiments to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Rodionov reaction?
A1: The most prevalent byproducts in a Rodionov-type synthesis are typically 4-ethylcinnamic acid and 4-ethylbenzylidenemalonic acid. These arise from competing Knoevenagel condensation reactions.
Q2: How can I minimize the formation of 4-ethylcinnamic acid?
A2: To reduce the formation of 4-ethylcinnamic acid, it is crucial to use a sufficient excess of the ammonia source, which promotes the conjugate addition of the amino group. Additionally, controlling the reaction temperature can influence the reaction pathway, with lower temperatures generally favoring the desired product.
Q3: I am using a Ritter-type synthesis. What are the expected byproducts?
A3: In a Ritter synthesis starting from 4-ethylstyrene and a nitrile (e.g., acetonitrile), potential byproducts include the N-acyl amide intermediate (if hydrolysis is incomplete), polymers of 4-ethylstyrene, and potential dimers or trimers formed from the carbocation intermediate.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For a more detailed analysis of product purity and byproduct identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and can also be used to quantify the level of impurities.
Q5: What is a suitable method for purifying the final product?
A5: The crude product can often be purified by recrystallization. A common solvent system for β-amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol. If recrystallization is insufficient, column chromatography on silica gel can be employed. An acid-base workup can also be effective in separating the amphoteric amino acid product from non-ionizable impurities.
Experimental Protocols
Representative Rodionov Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
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4-ethylbenzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol
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Hydrochloric acid (for workup)
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Sodium hydroxide (for workup)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylbenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.
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Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Acidify the reaction mixture with hydrochloric acid to pH ~2.
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Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other non-polar impurities.
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Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-6) with a base (e.g., sodium hydroxide) to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Further purify the product by recrystallization from a water/ethanol mixture.
Visualizations
Technical Support Center: Purification of 3-Amino-3-(4-ethylphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a low yield after my initial purification attempt. What are the potential causes and how can I improve it?
A1: Low recovery of the target compound is a common issue. Several factors could be contributing to this problem. Here’s a troubleshooting guide to help you identify and address the issue.
Troubleshooting Guide for Low Yield
| Potential Cause | Suggested Action |
| Incomplete Extraction: The compound may have unfavorable partitioning between the aqueous and organic layers during workup due to its amphoteric nature. | Adjust the pH of the aqueous layer. At the isoelectric point (pI), the amino acid will have minimal solubility in water, facilitating extraction into an organic solvent. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Precipitation Issues: The compound may not have fully precipitated out of the solution during recrystallization. | Ensure the solution is sufficiently concentrated before cooling. Try using a different solvent or a mixture of solvents for recrystallization. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Adsorption on Equipment: The compound might be adsorbing to glassware or other equipment. | Silanize glassware to reduce active sites for adsorption. Ensure all equipment is thoroughly rinsed with the appropriate solvent to recover any adsorbed product. |
| Degradation: The compound might be sensitive to pH or temperature, leading to degradation. | Perform purification steps at lower temperatures if possible. Avoid exposing the compound to harsh acidic or basic conditions for extended periods. |
| Loss during Chromatography: The compound may be irreversibly binding to the stationary phase or eluting very broadly. | Choose a different stationary phase (e.g., alumina instead of silica gel). Optimize the mobile phase by adjusting the polarity or adding modifiers like triethylamine (for basic compounds) or acetic acid (for acidic compounds). Ion-exchange chromatography can also be an effective alternative.[1] |
Q2: My purified product shows the presence of starting materials in the NMR spectrum. How can I remove them?
A2: The presence of unreacted starting materials is a frequent impurity. The strategy for removal depends on the nature of the starting materials.
Troubleshooting Guide for Starting Material Contamination
| Starting Material | Removal Strategy |
| 4-ethylbenzaldehyde: | Perform a bisulfite wash. Sodium bisulfite reacts with the aldehyde to form a water-soluble adduct that can be easily removed in the aqueous phase. |
| Malonic acid: | An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the acidic malonic acid, making it water-soluble and easily separable from the organic layer containing your product. |
| Ammonium acetate: | Multiple washes with water should be sufficient to remove this highly water-soluble salt. |
Q3: I am struggling to remove inorganic salts from my final product. What purification techniques are most effective?
A3: Inorganic salts are common byproducts of the synthesis. Several methods can be employed for their removal.
Troubleshooting Guide for Salt Removal
| Method | Description |
| Recrystallization: | This is often the most effective method. Choose a solvent system where your product has good solubility at high temperatures and poor solubility at low temperatures, while the salt remains soluble or insoluble at all temperatures. |
| Size Exclusion Chromatography (SEC): | This technique separates molecules based on their size. It can be effective for removing small salt molecules from your larger product molecule. |
| Dialysis: | If you have a larger quantity of product, dialysis can be used to remove salts through a semi-permeable membrane. |
| Ion-Exchange Chromatography: | This method can be used to capture your amino acid product on the resin while salts are washed away. The product is then eluted by changing the pH or ionic strength of the buffer.[1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
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Glass column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).
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Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
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Elution: Start the elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding a polar solvent (e.g., MeOH). A common gradient is from 0% to 10% MeOH in DCM. To prevent streaking of the amine on the acidic silica gel, 0.1-1% of triethylamine can be added to the mobile phase. A typical eluent system for a related compound was CHCl₃/MeOH = 95:5.[1]
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Fraction Collection: Collect fractions in separate tubes.
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Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
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Product Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., water, ethanol, isopropanol, or a mixture)
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Erlenmeyer flask
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Heating source (hot plate or water bath)
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Ice bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should start to crystallize. For better recovery, you can place the flask in an ice bath to further decrease the solubility.
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Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
The following diagrams illustrate common workflows for the purification and troubleshooting of this compound.
References
optimizing reaction conditions for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Mannich-type reaction, a common method for β-amino acid synthesis.[1][2][3]
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Reagent Quality: Ensure the purity and reactivity of your starting materials: 4-ethylbenzaldehyde, malonic acid, and the ammonia source (e.g., ammonium acetate). Aldehydes can oxidize over time, and malonic acid can absorb moisture.
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Reaction Conditions: The reaction temperature and time are critical. For the Rodionov modification of the Mannich reaction, refluxing in a suitable solvent like ethanol is common.[4] Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.
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Iminium Ion Formation: The formation of the iminium ion from the aldehyde and amine is a crucial first step.[3] If this step is inefficient, the overall reaction will not proceed. Ensure the pH of the reaction mixture is suitable for both iminium ion formation and the subsequent nucleophilic attack.
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Side Reactions: Undesirable side reactions can consume starting materials. For instance, self-condensation of the aldehyde or polymerization can occur.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
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Issue 2: Difficulty in Product Purification and Isolation
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Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are recommended?
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Answer: The amphoteric nature of amino acids can make purification challenging. A multi-step approach is often necessary.
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Initial Work-up: After the reaction, the solvent is typically removed under reduced pressure. The residue can be treated with an acid (e.g., HCl) to protonate the amino group, which may help in separating it from non-basic impurities.
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Crystallization: Crystallization is a powerful purification technique for this compound. The crude product can be dissolved in a minimal amount of hot solvent (e.g., water or an alcohol-water mixture) and allowed to cool slowly. Adjusting the pH to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.
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Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be employed. A polar eluent system, often containing a small amount of acid or base (e.g., acetic acid or triethylamine in ethyl acetate/methanol), may be required to effectively separate the product.
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Washing: The isolated solid should be washed with a solvent in which the product is sparingly soluble but impurities are soluble (e.g., cold ethanol or diethyl ether) to remove residual contaminants.
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Frequently Asked Questions (FAQs)
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Q1: What is a typical synthetic route for this compound?
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Q2: How can I monitor the progress of the reaction?
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A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting materials. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (which may streak due to its amino acid nature) indicates the reaction is progressing. A suitable eluent system might be a mixture of ethyl acetate and methanol.
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Q3: What are some common side products in this synthesis?
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A3: Potential side products include the β,β'-diamino acid from a double Mannich reaction, self-condensation products of 4-ethylbenzaldehyde, and products arising from the decarboxylation of malonic acid without the addition of the amino group. The formation of byproducts can be influenced by reaction temperature and stoichiometry.[5]
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Q4: What spectroscopic data should I expect for the final product?
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A4: For this compound (C11H15NO2, Mol. Weight: 193.24 g/mol ), you should expect characteristic signals in NMR spectroscopy corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the two methylene and one methine protons of the propanoic acid backbone.[6] Infrared (IR) spectroscopy should show characteristic absorptions for the carboxylic acid (O-H and C=O stretching) and the amine (N-H stretching).
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Experimental Protocols
Protocol: One-Pot Synthesis of this compound
This protocol is based on the Rodionov synthesis, a variation of the Mannich reaction.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).
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Solvent Addition: Add absolute ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC.
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Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Isolation: To the resulting residue, add a sufficient amount of water to dissolve the ammonium salts. The product may precipitate at this stage. If not, adjust the pH of the aqueous solution to the isoelectric point (typically around pH 6-7) with a dilute acid or base to induce precipitation.
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Purification: Collect the crude product by filtration. Wash the solid with cold water and then a small amount of cold ethanol. For higher purity, recrystallize the solid from a hot water/ethanol mixture.
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Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.
General Experimental Workflow
Caption: General workflow for the synthesis of the target compound.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR) |
| 1 | Ethanol | Reflux (78) | 4 | 65 | 92% |
| 2 | Ethanol | Reflux (78) | 8 | 72 | 94% |
| 3 | Isopropanol | Reflux (82) | 6 | 75 | 95% |
| 4 | Toluene | Reflux (110) | 6 | 55 | 88% (decomposition observed) |
| 5 | Acetic Acid | 100 | 6 | 68 | 90% |
| 6 | Ethanol | 50 | 12 | 40 | 91% |
Note: This data is representative and intended for illustrative purposes.
Table 2: Effect of Reagent Stoichiometry
| Entry | Malonic Acid (eq) | Ammonium Acetate (eq) | Yield (%) |
| 1 | 1.0 | 1.5 | 62 |
| 2 | 1.2 | 1.5 | 72 |
| 3 | 1.5 | 1.5 | 74 |
| 4 | 1.2 | 1.2 | 68 |
| 5 | 1.2 | 2.0 | 73 |
Note: This data is representative and based on a 6-hour reflux in ethanol with 1.0 eq of 4-ethylbenzaldehyde.
References
- 1. Nuno Maulide receives Springer Heterocyclic Chemistry Award 2018 [chemie.univie.ac.at]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 117391-52-3 | this compound - Synblock [synblock.com]
Technical Support Center: Peptide Coupling with Sterically Hindered β-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing sterically hindered β-amino acids.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Incomplete Coupling Efficiency
Question: My peptide coupling reaction with a sterically hindered β-amino acid is showing low yield or is incomplete, as indicated by a positive ninhydrin test. What are the potential causes and how can I resolve this?
Answer:
Low coupling efficiency is a common challenge when working with sterically hindered β-amino acids. The bulky substituents on the β-carbon can significantly impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Several factors can contribute to this issue:
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Reagent Potency | Switch to a more powerful coupling reagent. Onium salt-based reagents are generally more effective for hindered systems. For extremely difficult couplings, consider converting the β-amino acid to its acid fluoride. |
| Inadequate Reaction Time | Extend the coupling reaction time. For challenging couplings, this may mean increasing the time from a standard 1-2 hours to overnight. |
| Suboptimal Reaction Temperature | Gently heating the reaction can help overcome the activation energy barrier. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[1] |
| Poor Resin Swelling/Peptide Aggregation | Ensure the resin is adequately swollen in a suitable solvent before coupling. If peptide aggregation is suspected, switch to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or use a solvent mixture such as DCM/DMF/NMP. The use of chaotropic salts or sonication can also help disrupt aggregation.[2] |
| Steric Hindrance from Protecting Groups | If possible, consider using smaller protecting groups on the side chains of adjacent amino acids to reduce overall steric bulk. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low peptide coupling efficiency.
Issue 2: Racemization of the β-Amino Acid Residue
Question: I am observing significant racemization of my sterically hindered β-amino acid during the coupling step. How can I minimize or prevent this side reaction?
Answer:
Racemization is a critical issue in peptide synthesis as it leads to the formation of diastereomeric impurities that can be difficult to separate and can have unintended biological consequences. The risk of racemization increases with sterically hindered amino acids due to the longer reaction times and harsher conditions often required for coupling.
Factors Influencing Racemization & Mitigation Strategies:
| Factor | Mitigation Strategies |
| Coupling Reagent | Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally associated with lower levels of racemization compared to some uronium-based reagents. The choice of additive is also crucial; HOAt and OxymaPure are superior to HOBt in suppressing racemization. |
| Base | The choice and amount of base can significantly impact racemization. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA. Use the minimum amount of base necessary. |
| Activation Time | Minimize the pre-activation time of the amino acid before adding it to the peptide-resin. Over-activation can increase the risk of racemization. |
| Temperature | Avoid prolonged exposure to high temperatures. If using elevated temperatures to improve coupling efficiency, optimize for the shortest possible reaction time. |
Decision Tree for Minimizing Racemization
Caption: A decision-making diagram for reducing racemization during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for sterically hindered β-amino acids?
A1: For sterically hindered β-amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice. These can be categorized into aminium/uronium salts and phosphonium salts.
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Aminium/Uronium Salts: Reagents such as HATU , HCTU , and COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance. HATU, in particular, is frequently recommended.
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Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings, demonstrating high reactivity.
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Acyl Fluorides: For extremely hindered systems where other reagents fail, in situ generation of acyl fluorides using reagents like TFFH can be a highly effective strategy.
Q2: How can I effectively monitor the progress of a difficult coupling reaction?
A2: Monitoring the completion of the coupling reaction is crucial. The most common method is the Kaiser test (ninhydrin test) for primary amines. However, this test does not work for secondary amines (like proline) or N-methylated amino acids. For these, alternative tests like the isatin test or chloranil test can be used. A negative test result (e.g., no color change) indicates that the coupling reaction is complete.
Q3: What is "double coupling" and when should I use it?
A3: "Double coupling" is a strategy where, after the initial coupling reaction, the resin is washed and then subjected to a second, fresh coupling reaction with the same activated amino acid. This is particularly useful for very difficult couplings where a single coupling may not go to completion. It is a common strategy for incorporating sterically hindered amino acids to ensure the highest possible yield.
Q4: Can the choice of solvent impact the coupling of sterically hindered β-amino acids?
A4: Yes, the solvent plays a critical role. The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites. While N,N-dimethylformamide (DMF) is a common solvent, N-methyl-2-pyrrolidone (NMP) often has superior solvating properties and is preferred for difficult sequences. In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.
Q5: Are there any specific side reactions to be aware of when working with β-amino acids?
A5: While many of the side reactions are similar to those of α-amino acids (e.g., racemization), the different geometry of β-amino acids can sometimes lead to unique intramolecular cyclization reactions, depending on the side chain and protecting groups. Careful monitoring of byproducts by mass spectrometry is always recommended. Additionally, aggregation to form β-sheet-like structures can be a concern in β-peptide synthesis.[2]
Quantitative Data Summary
The following tables provide a summary of comparative data for coupling reagent performance with sterically hindered amino acids. Note that much of the available quantitative data is for hindered α-amino acids, which can serve as a useful proxy for β-amino acids.
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| HATU | - | DIPEA/NMM | >95% | Highly effective for hindered couplings, but can be more expensive. |
| HBTU | HOBt | DIPEA | 85-95% | A common and cost-effective choice, but may be less efficient for very hindered residues. |
| PyBOP | - | DIPEA/NMM | >95% | Excellent for hindered couplings with a lower risk of racemization. |
| COMU | - | DIPEA | >95% | High efficiency, comparable to HATU, with a better safety profile. |
| DIC | HOBt/Oxyma | - | 70-90% | A classic carbodiimide; efficiency is highly dependent on the additive. |
| Acyl Fluoride (TFFH) | - | Collidine | >98% | Often the most effective method for extremely hindered amino acids. |
Table 2: Influence of Base on Racemization for a Hindered Coupling
| Base | Relative Racemization (%) |
| DIPEA | 10-15% |
| NMM | 3-5% |
| Collidine | <2% |
Data is generalized from multiple sources and may vary depending on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Fmoc-β-Amino Acid using HATU
This protocol provides a general procedure for the double coupling of a sterically hindered Fmoc-β-amino acid to a resin-bound peptide.
Materials:
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Fmoc-protected sterically hindered β-amino acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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Peptide-resin with a free N-terminal amine
Procedure:
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Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminus using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).
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Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture.
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Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.
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First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
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Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
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Monitoring (Optional): Take a small sample of the resin and perform a Kaiser or isatin test to check for the presence of free amines.
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Second Coupling: Repeat steps 2-5 with a fresh solution of activated Fmoc-β-amino acid.
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Final Washing: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step or final cleavage.
Experimental Workflow for Double Coupling
Caption: A step-by-step workflow for the double coupling of a sterically hindered β-amino acid.
References
Technical Support Center: Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Amino-3-(4-ethylphenyl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The Rodionov reaction is a widely used and effective one-pot method for this synthesis. It involves the condensation of 4-ethylbenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.
Q2: I am getting a low yield. What are the primary factors I should investigate?
A2: Low yields in the Rodionov reaction can often be attributed to several factors:
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
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Side Reactions: The formation of undesired byproducts can consume starting materials.
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Impure Reagents: The purity of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate is critical.
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Inefficient Purification: Product loss during the isolation and purification steps can significantly impact the final yield.
Q3: What are the common side products in this synthesis, and how can I minimize them?
A3: The primary side products are often α,β-unsaturated acids (e.g., 4-ethylcinnamic acid) and ylidenemalonic acids, which arise from the Knoevenagel condensation pathway. To minimize these, ensure an adequate excess of the ammonia source (ammonium acetate) and optimize the reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the consumption of the starting aldehyde. A suitable eluent system would be a mixture of ethyl acetate and hexanes. Additionally, GC-MS analysis of aliquots can help identify the formation of the desired product and any major side products.[1]
Q5: What is the best method for purifying the final product?
A5: The crude product, which often precipitates from the reaction mixture upon cooling, can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water-ethanol mixtures. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid can facilitate its precipitation. For highly pure samples, column chromatography on silica gel or ion-exchange chromatography may be necessary.
Experimental Protocols
Protocol 1: Rodionov Synthesis of this compound in Ethanol
This protocol is adapted from a general procedure for the synthesis of 3-aryl-β-amino acids.
Materials:
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4-ethylbenzaldehyde
-
Malonic acid
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Ammonium acetate
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Ethanol (absolute)
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Hydrochloric acid (for workup)
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Sodium hydroxide (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.5 eq).
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Add absolute ethanol to the flask.
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Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the crude product may form.
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Collect the precipitate by vacuum filtration and wash with cold ethanol.
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To purify, the crude solid can be dissolved in a minimal amount of dilute aqueous sodium hydroxide, filtered to remove insoluble impurities, and then the filtrate is acidified with dilute hydrochloric acid to the isoelectric point to precipitate the purified amino acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Solvent on the Yield of 3-Aryl-β-Amino Acid Synthesis (Representative Data)
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Ethanol | Reflux (approx. 78) | 8 | 45-65 | Adapted from[2] |
| Acetic Acid | 85-100 | 3-5 | 50-70 | [3] |
Table 2: Influence of Reactant Molar Ratio on Product Formation
| 4-Ethylbenzaldehyde (eq) | Malonic Acid (eq) | Ammonium Acetate (eq) | Expected Outcome |
| 1 | 1.1 | 1.5 | Increased potential for side product formation. |
| 1 | 1.1 | 2.5 | Good balance for desired product formation. |
| 1 | 1.1 | 4.0 | May lead to higher yields but can complicate purification.[3] |
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure 4-ethylbenzaldehyde is free of significant amounts of the corresponding carboxylic acid. Use freshly opened or purified malonic acid and ammonium acetate. |
| Inadequate Reaction Temperature | Verify the reaction temperature. If using ethanol, ensure a steady reflux is maintained. For acetic acid, maintain the temperature in the recommended range (85-100 °C). |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting aldehyde is consumed. Extend the reaction time if necessary. |
| Incorrect Stoichiometry | Double-check the molar ratios of the reactants. A sufficient excess of ammonium acetate is crucial. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Step |
| Formation of Knoevenagel Products | Increase the molar ratio of ammonium acetate. Consider running the reaction in acetic acid, which can favor the amino acid pathway for some substrates. |
| Polymerization or Decomposition | Avoid excessively high temperatures or prolonged reaction times. Once the starting material is consumed, proceed with the workup. |
| Complex Reaction Mixture | During workup, perform a careful acid-base extraction to separate the amphoteric amino acid from neutral and acidic/basic impurities before final precipitation/recrystallization. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Soluble in the Mother Liquor | After filtration of the initial precipitate, concentrate the mother liquor and cool again to attempt to recover more product. |
| Oily Product Instead of Solid | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the product can also be effective. |
| Ineffective Recrystallization | Experiment with different solvent systems for recrystallization (e.g., ethanol/water, isopropanol/water, or acetic acid/water). |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
side reactions of 3-Amino-3-(4-ethylphenyl)propanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling and analysis of 3-Amino-3-(4-ethylphenyl)propanoic acid in solution.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions.
Issue 1: Unexpected Impurities Detected During Synthesis or Storage
Description: Analysis of a synthesized batch or a stored solution of this compound by HPLC or LC-MS reveals the presence of unknown peaks, indicating potential side reactions or degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Reaction or Presence of Starting Materials | Optimize reaction conditions (time, temperature, stoichiometry). Purify the product using techniques like recrystallization or column chromatography. | Increased purity of the final product with reduced levels of starting materials. |
| Side Reactions During Synthesis | The synthesis of 3-amino-3-arylpropionic acids can sometimes lead to by-products.[1] Modifying the reaction solvent or temperature may minimize the formation of these impurities. | Improved yield of the desired product and a cleaner reaction profile. |
| Degradation Due to Improper Storage | Store the compound in a cool, dark, and dry place. For solutions, use appropriate buffers and consider storage at low temperatures (e.g., 4°C or -20°C). | Minimized degradation and preservation of the compound's integrity over time. |
| Oxidative Degradation | The ethylphenyl group may be susceptible to oxidation. Avoid exposure to strong oxidizing agents and store under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of oxidation-related impurities. |
Experimental Protocol: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound and its potential impurities.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.5).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
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Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate the purity.[2]
Issue 2: Poor Stability in Solution Under Specific pH or Temperature Conditions
Description: A solution of this compound shows a decrease in the concentration of the main compound over time, especially at acidic or basic pH, or at elevated temperatures.
Potential Degradation Pathways:
Based on the structure of this compound, a β-amino acid, several degradation pathways can be postulated under stress conditions.
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Deamination: The loss of the amino group, particularly under acidic conditions or heat, can lead to the formation of an unsaturated propiophenone derivative.
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Decarboxylation: The loss of the carboxyl group, often promoted by heat, can result in the formation of 3-(4-ethylphenyl)propan-1-amine.
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Oxidation: The ethyl group on the phenyl ring can be oxidized to a primary alcohol, aldehyde, or carboxylic acid, especially in the presence of oxidizing agents or upon exposure to light and air.
Troubleshooting and Mitigation:
| Stress Condition | Potential Degradation Product(s) | Mitigation Strategy |
| Acidic pH | Deamination products | Work at a pH closer to the isoelectric point of the molecule. Use appropriate buffers to maintain pH stability. |
| Basic pH | Racemization, potential for β-elimination by-products | Avoid strongly basic conditions. If necessary, use milder bases and lower temperatures. |
| Elevated Temperature | Decarboxylation, increased rate of other degradation reactions | Conduct experiments at the lowest feasible temperature. Store solutions at reduced temperatures (4°C or -20°C). |
| Oxidative Stress (e.g., presence of peroxides) | Oxidation of the ethylphenyl group | Use de-gassed solvents. Add antioxidants if compatible with the experimental setup. Store under an inert atmosphere. |
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability.
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Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS/MS to separate and identify the degradation products. Compare the chromatograms with that of an unstressed control sample.
Frequently Asked Questions (FAQs)
Q1: What are the expected major impurities in a typical synthesis of this compound?
A1: The synthesis of 3-amino-3-arylpropionic acids may result in various impurities depending on the synthetic route.[1] Common impurities could include unreacted starting materials such as 4-ethylbenzaldehyde and malonic acid derivatives, as well as by-products from side reactions. It is crucial to perform a thorough purification and characterization of the final product.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of amino acids in solution is often pH-dependent.[3][4][5] For this compound, extreme pH values (highly acidic or highly basic) can catalyze degradation reactions such as deamination or racemization. The compound is expected to be most stable around its isoelectric point. For sensitive applications, it is recommended to perform a pH stability study.
Q3: What analytical techniques are recommended for the purity assessment of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of amino acids and related compounds.[2][6] For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its high sensitivity and ability to provide molecular weight information of the impurities.[][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the amino acid.[8][9]
Q4: Are there any known signaling pathways affected by this compound or its potential degradation products?
A4: While specific signaling pathway interactions for this compound are not extensively documented, β-amino acids and their derivatives are known to be biologically active and can interact with various biological targets. For example, some β-amino acid derivatives are used in the development of pharmaceuticals.[10] Degradation products, especially those resulting from the modification of the phenyl ring or the amino acid backbone, could have different biological activities and should be monitored.
Q5: How can I prevent the oxidation of the ethylphenyl group during my experiments?
A5: To prevent oxidation, it is advisable to work with de-gassed solvents and under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessary exposure to light and heat. If the experimental conditions allow, the addition of a small amount of an antioxidant could be considered. The potential for oxidative degradation of the ethylphenyl group is a known phenomenon for related compounds.[11][12]
Visualizations
Caption: Experimental workflow for synthesis and purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the stability and structure of yeast hexokinase A. Acidic amino acid residues in the cleft region are critical for the opening and the closing of the structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 8. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 10. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment | MDPI [mdpi.com]
- 11. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
preventing racemization during the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of synthesizing chiral molecules like this compound, maintaining stereochemical integrity is paramount. The biological activity of such compounds is often highly specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects. Therefore, preventing racemization is crucial for producing a safe and effective final product.
Q2: What is the primary mechanism leading to racemization during the synthesis of β-amino acids?
A2: The most common pathway for racemization, especially during peptide coupling or activation of the carboxylic acid, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent reaction with a nucleophile can occur from either face of this intermediate, resulting in a loss of stereochemical purity.
Q3: Which steps in the synthesis of this compound are most susceptible to racemization?
A3: Racemization is most likely to occur during any step that involves the activation of the carboxyl group in the presence of a base, particularly when the amine is protected with an acyl-type group. This is common in steps such as:
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Peptide coupling reactions: When coupling the N-protected this compound to another amino acid or molecule.
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Activation for other transformations: Any reaction requiring the formation of an activated ester, acid chloride, or anhydride.
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Prolonged exposure to basic or acidic conditions at elevated temperatures.
Q4: How can I minimize racemization during my synthesis?
A4: Minimizing racemization involves a multi-faceted approach focusing on the choice of reagents and reaction conditions. Key strategies include:
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Use of appropriate coupling reagents and additives: Employing reagents known to suppress racemization.
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Careful selection of the base: Using sterically hindered, non-nucleophilic bases.
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Optimization of reaction conditions: Maintaining low temperatures and minimizing reaction times.
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Choice of protecting groups: Utilizing protecting groups that can be removed under mild conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of the undesired enantiomer detected after synthesis. | Racemization during carboxyl group activation/coupling. | - Switch to a coupling reagent with a lower racemization potential (e.g., HATU, HCTU, PyAOP). - Add a racemization-suppressing additive like HOAt or OxymaPure.[1] - Use a sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA or TEA.[2] - Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C). - Minimize the time the activated amino acid is in solution before reacting. |
| Low yield of the desired product. | Incomplete reaction or side reactions. | - Ensure all reagents are pure and dry. - Increase the equivalents of the coupling reagent and the amino component. - Extend the reaction time, but monitor for racemization. - Consider a different solvent; DMF is common, but in some cases, less polar solvents might be beneficial. |
| Difficulty in separating enantiomers. | Inefficient chiral resolution method. | - If performing a resolution of a racemic mixture, screen different chiral resolving agents (e.g., tartaric acid derivatives, chiral amines). - Optimize the crystallization conditions (solvent, temperature, concentration). - Consider enzymatic resolution, which often provides high enantioselectivity. |
| Formation of unknown byproducts. | Side reactions other than racemization. | - Characterize the byproducts to understand their origin. - Review the stability of your protecting groups under the reaction conditions. - Ensure the starting materials are of high purity. |
Data Presentation: Comparison of Racemization Suppression Strategies
The following table summarizes the relative effectiveness of various coupling reagents and additives in minimizing racemization during peptide bond formation, a critical step where racemization can occur. The data is a qualitative and generalized summary based on literature findings.
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Coupling Efficiency | Notes |
| DCC/DIC alone | High | Good | Prone to oxazolone formation. Not recommended without an additive. |
| DCC/DIC + HOBt | Moderate | Good | HOBt is a classic racemization suppressor. |
| DCC/DIC + HOAt | Low | Excellent | HOAt is generally more effective than HOBt at suppressing racemization.[2] |
| DCC/DIC + OxymaPure | Low | Excellent | A non-explosive and effective alternative to HOBt and HOAt.[1] |
| HBTU/HCTU | Low-Moderate | Excellent | Can cause guanidinylation of the N-terminus if not pre-activated. |
| HATU | Very Low | Excellent | Generally considered one of the best reagents for minimizing racemization, especially for hindered couplings.[2] |
| PyAOP/PyBOP | Low | Excellent | Phosphonium-based reagents that are very effective with low racemization. |
| T3P | Very Low | Good | A mild reagent that provides high enantiopurity. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Chiral Auxiliary (Evans Auxiliary)
This protocol describes a general approach for the asymmetric synthesis of a β-amino acid using an Evans oxazolidinone chiral auxiliary.
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Acylation of the Chiral Auxiliary: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 4-ethylcinnamoyl chloride to form the corresponding N-acyloxazolidinone.
-
Stereoselective Conjugate Addition: The N-acyloxazolidinone is then subjected to a stereoselective conjugate addition of a nitrogen nucleophile, such as lithium benzylamide. The chiral auxiliary directs the addition to one face of the double bond, establishing the desired stereocenter.
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Hydrolysis and Recovery: The resulting product is hydrolyzed, typically under mild basic conditions (e.g., LiOH/H₂O₂), to cleave the β-amino acid from the auxiliary. The chiral auxiliary can then be recovered and reused.
Protocol 2: Racemic Synthesis and Enzymatic Resolution
This protocol is based on the synthesis of a similar compound, 3-amino-3-(4-cyanophenyl)propanoic acid, and can be adapted for the 4-ethylphenyl analog.[3][4]
-
Racemic Synthesis (Modified Rodionov Reaction):
-
A mixture of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux.[5]
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The reaction produces racemic this compound.
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The crude product is purified by recrystallization.
-
-
Esterification:
-
The racemic amino acid is esterified, for example, by refluxing in ethanol with thionyl chloride to yield the ethyl ester.
-
-
Enzymatic Resolution:
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The racemic ethyl ester is subjected to enantioselective N-acylation catalyzed by an enzyme such as Candida antarctica lipase A (CAL-A) in an organic solvent with an acyl donor (e.g., butyl butanoate).[3]
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The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted esters.
-
The separated enantiomers can then be deprotected to yield the enantiopure amino acids.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
solubility issues of 3-Amino-3-(4-ethylphenyl)propanoic acid in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 3-Amino-3-(4-ethylphenyl)propanoic acid in organic solvents.
Troubleshooting Guide
Issue: Poor or No Visible Dissolution in a Pure Organic Solvent
When encountering difficulty in dissolving this compound, a systematic approach can help identify the optimal solvent and conditions. The following workflow outlines a general strategy for troubleshooting solubility issues.
Caption: A workflow for troubleshooting the poor solubility of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a β-amino acid. Like other amino acids, it is a zwitterionic molecule, containing both an acidic carboxylic acid group and a basic amino group.[1] Its solubility is influenced by the ethylphenyl group, which is non-polar. Generally, amino acids exhibit higher solubility in aqueous solutions and lower solubility in non-polar organic solvents.[2] The presence of the hydrophobic ethylphenyl group suggests that it may have some solubility in certain polar aprotic organic solvents.
Q2: I am unable to dissolve the compound in my desired organic solvent. What should I do first?
If you are experiencing poor dissolution, consider the following initial steps:
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Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solvent and the compound.
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Apply Gentle Heat: Warming the solvent can increase the kinetic energy and may improve solubility. Proceed with caution and monitor for any signs of compound degradation.
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Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution.[3]
Q3: Which organic solvents are recommended for attempting to dissolve this compound?
For compounds with both polar (amino and carboxylic acid groups) and non-polar (ethylphenyl group) characteristics, a range of solvents should be tested. Based on general principles for similar molecules, the following solvents could be considered:
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Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective at dissolving a wide range of compounds, including those with low aqueous solubility.[3][4]
-
Alcohols: Methanol and ethanol can be effective, particularly when mixed with a small amount of water.[2]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable for less polar compounds.
It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your application.
Q4: Can using a co-solvent system improve solubility?
Yes, a co-solvent system can be highly effective. The solubility of amino acids can be significantly altered by the composition of the solvent mixture.[2] For example, adding a small percentage of a polar solvent like water to an alcohol (e.g., 10% water in ethanol) can sometimes enhance the solubility of amino acids. Conversely, for highly hydrophobic compounds, a mixture of a good solvent (like DMSO) with a less effective but miscible co-solvent might be used to achieve the desired concentration.
Q5: How does pH affect the solubility of this compound?
Adjusting the pH can significantly impact the solubility of amino acids.[2]
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Acidic Conditions (Low pH): Adding a small amount of a suitable acid (e.g., HCl in an appropriate solvent) will protonate the amino group, forming a more soluble salt.
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Basic Conditions (High pH): Adding a base (e.g., NaOH or an organic base) will deprotonate the carboxylic acid group, also forming a more soluble salt.
The lowest solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.[2]
Quantitative Solubility Data (Illustrative)
The following table provides illustrative solubility data for this compound in various organic solvents at room temperature (25°C). This data is based on general principles of amino acid solubility and should be confirmed experimentally.
| Solvent | Classification | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 30 |
| Methanol | Polar Protic | ~ 10-20 |
| Ethanol | Polar Protic | ~ 5-10 |
| Acetonitrile | Polar Aprotic | < 1 |
| Dichloromethane (DCM) | Non-polar | < 0.1 |
| Hexane | Non-polar | Insoluble |
Experimental Protocol: Determination of Solubility
This protocol outlines a method for determining the solubility of this compound in a given organic solvent.
Caption: A workflow for the experimental determination of solubility.
Methodology:
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Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the test solvent.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and dilution factor.
References
Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in Rodionov Reaction
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Question: We are attempting a large-scale synthesis of this compound using the Rodionov reaction with 4-ethylbenzaldehyde, malonic acid, and ammonium acetate in ethanol, but our yields are consistently low (<40%). What are the potential causes and solutions?
-
Answer: Low yields in a scaled-up Rodionov reaction can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reflux temperature is consistently maintained.
-
-
Side Reactions: At elevated temperatures required for the Rodionov reaction, side reactions such as the Knoevenagel condensation of 4-ethylbenzaldehyde with malonic acid can become significant, leading to the formation of 4-ethylcinnamic acid.
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Solution: A slow, controlled addition of the aldehyde to the reaction mixture can help minimize this side reaction. Using a moderate excess of ammonium acetate can also favor the desired Mannich-type reaction pathway.
-
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Product Precipitation: The product, this compound, may have limited solubility in the reaction solvent (ethanol) and could precipitate out of the solution, hindering the reaction equilibrium.
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Solution: Consider using a co-solvent system to improve the solubility of all components. A mixture of ethanol and water might be effective.
-
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Work-up and Isolation Losses: Significant product loss can occur during the work-up and purification steps.
-
Solution: Optimize the pH for precipitation during the work-up. The isoelectric point of the amino acid should be targeted to maximize precipitation and minimize solubility in the aqueous phase. Ensure efficient extraction and minimize transfers between vessels.
-
-
Issue 2: Impurity Profile and Purification Challenges
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Question: Our scaled-up synthesis is producing this compound with significant impurities that are difficult to remove by simple crystallization. What are these likely impurities and how can we improve the purification process?
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Answer: The impurity profile can vary depending on the synthetic route. Here are common impurities and purification strategies:
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Common Impurities:
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Unreacted Starting Materials: 4-ethylbenzaldehyde and malonic acid.
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Knoevenagel Condensation Product: 4-ethylcinnamic acid.
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Decarboxylation Product: 3-(4-ethylphenyl)propenoic acid.
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying amino acids. The choice of solvent is critical.
-
Solvent Screening: Experiment with different solvent systems. Common choices include water, ethanol/water mixtures, and acetic acid/water mixtures.
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Controlled Cooling: A slow, controlled cooling rate during crystallization is crucial for obtaining high-purity crystals and avoiding the trapping of impurities.
-
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be a very effective, albeit more resource-intensive, method for separating the amphoteric amino acid from non-ionic or acidic/basic impurities.
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pH Adjustment and Extraction: A series of pH adjustments and extractions can be used to selectively remove acidic or basic impurities. For example, washing the crude product with a non-polar organic solvent at a specific pH can remove unreacted aldehyde.
-
-
Issue 3: Exothermic Reaction and Temperature Control during Scale-up
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Question: We are concerned about the exothermicity of the reaction when scaling up. How can we ensure proper temperature control to maintain safety and product quality?
-
Answer: The Mannich and Rodionov reactions can be exothermic, and poor temperature control on a large scale can lead to runaway reactions and increased side-product formation.
-
Controlled Addition: As mentioned for yield improvement, the slow and controlled addition of one of the reactants (e.g., the aldehyde) is a critical strategy for managing the exotherm. The addition rate should be adjusted based on the observed temperature profile of the reaction vessel.
-
Efficient Cooling System: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket with a circulating coolant) capable of dissipating the heat generated by the reaction.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential. An automated system that can adjust the addition rate or cooling based on the temperature is highly recommended for large-scale production.
-
Solvent Choice: The choice of solvent can also influence heat dissipation. A solvent with a higher heat capacity can help to better absorb the heat generated.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most promising route for the industrial-scale synthesis of this compound?
-
A1: For industrial-scale production, a biocatalytic approach using a transaminase enzyme is often preferred for its high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1][2] However, the classical Rodionov reaction remains a viable and cost-effective option, provided that the process is well-optimized to control side reactions and ensure efficient purification. The choice ultimately depends on the desired stereochemistry (racemic vs. enantiopure), cost considerations, and available equipment.
-
-
Q2: How can we obtain an enantiomerically pure form of this compound on a large scale?
-
A2: There are two primary strategies for obtaining enantiomerically pure β-amino acids on a large scale:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly produce the desired enantiomer. Biocatalytic methods using transaminases are a prime example of asymmetric synthesis.[3][4][5]
-
Resolution of a Racemic Mixture: This involves synthesizing the racemic mixture and then separating the enantiomers. This can be achieved through crystallization with a chiral resolving agent or through enzymatic kinetic resolution.[1]
-
-
-
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
-
A3: Key safety considerations include:
-
Exothermicity: As discussed in the troubleshooting guide, managing the heat generated by the reaction is crucial to prevent runaway reactions.
-
Reagent Handling: Proper personal protective equipment (PPE) should be used when handling all chemicals, particularly malonic acid, which is corrosive, and organic solvents, which are flammable.
-
Pressure Build-up: If the reaction is conducted in a closed system, there is a potential for pressure build-up. The reactor should be equipped with a pressure relief system.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
-
-
-
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
-
A4: A combination of analytical techniques is recommended:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts. Thin Layer Chromatography (TLC) can be a quicker, more qualitative method for in-process checks.
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information on purity. For enantiomeric purity, chiral HPLC or chiral gas chromatography (after derivatization) is required.
-
-
Data Presentation
Table 1: Comparison of Synthetic Methods for 3-Aryl-β-Amino Acids
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Scale | Advantages | Disadvantages |
| Rodionov Reaction | Aryl aldehyde, Malonic acid, Ammonium acetate | 40 - 70 | 90 - 98 | Lab to Pilot | Cost-effective, Readily available starting materials | Often requires high temperatures, Potential for side reactions, Racemic product |
| Mannich Reaction | Aryl aldehyde, Malonate derivative, Amine | 50 - 80 | 95 - 99 | Lab to Pilot | Milder conditions than Rodionov, Good yields | May require pre-formation of imine, Racemic or diastereoselective |
| Biocatalytic (Transaminase) | β-keto acid or racemic amine, Amino donor | 80 - 95 | >99 (e.e.) | Lab to Industrial | High enantioselectivity, Mild conditions, Environmentally friendly | Enzyme cost and stability can be a factor, Requires specific keto-acid precursor |
Note: The data presented are typical ranges for the synthesis of 3-aryl-β-amino acids and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Scaled-up Synthesis of Racemic this compound via Rodionov Reaction
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is charged with malonic acid (1.04 kg, 10.0 mol) and ammonium acetate (1.54 kg, 20.0 mol).
-
Solvent Addition: 10 L of absolute ethanol is added to the reactor, and the mixture is stirred until all solids are dissolved.
-
Heating: The reaction mixture is heated to reflux (approximately 78 °C) with continuous stirring.
-
Aldehyde Addition: 4-Ethylbenzaldehyde (1.34 kg, 10.0 mol) is added dropwise to the refluxing solution over a period of 4-6 hours using the addition funnel. The internal temperature should be carefully monitored and maintained at reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 12-16 hours. The reaction progress is monitored by HPLC.
-
Cooling and Precipitation: Once the reaction is complete, the mixture is cooled to room temperature and then further cooled to 0-5 °C in an ice bath. The precipitated crude product is collected by filtration.
-
Purification: The crude product is recrystallized from an ethanol/water mixture to yield pure this compound. The purified product is dried under vacuum at 50-60 °C.
Mandatory Visualization
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
analytical method development for 3-Amino-3-(4-ethylphenyl)propanoic acid purity assessment
This technical support center provides guidance on developing and troubleshooting analytical methods for assessing the purity of 3-Amino-3-(4-ethylphenyl)propanoic acid. The primary focus is on High-Performance Liquid Chromatography (HPLC), a common and robust technique for this type of analysis.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an analytical method for purity assessment?
A1: The first step is to understand the chemical and physical properties of this compound.[1] This includes its structure, molecular weight (193.24 g/mol ), and CAS number (117391-52-3).[2][3][4] It is also crucial to consider that as an amino acid, it may lack a strong chromophore, making UV detection challenging without derivatization.[5]
Q2: Why is analytical method validation necessary?
A2: Analytical method validation is crucial to ensure that the method is suitable for its intended purpose, providing reliable, accurate, and consistent results.[6][7][8] Regulatory bodies like the FDA require validated methods for quality control and in support of regulatory submissions.[1][7]
Q3: What are the key parameters to consider during method validation?
A3: The key validation characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][9][10]
Q4: What is the difference between method development and method validation?
A4: Method development is the process of creating a procedure to analyze a substance.[1] Method validation is the documented process that confirms the analytical procedure is suitable for its intended use.[6][11]
Q5: When should an analytical method be re-validated?
A5: Re-validation is necessary when there are significant changes to the analytical procedure, such as a change in the instrument, a new synthetic route for the drug substance, or a change in the composition of the drug product.[8][12]
Experimental Workflow and Method Development
The development of a robust analytical method for purity assessment follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocol: Purity Assessment by RP-HPLC with Pre-column Derivatization
This protocol describes a general procedure for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization using o-Phthalaldehyde (OPA).
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Analytical balance
-
pH meter
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 6.8 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Fluorescence |
| Excitation | 340 nm |
| Emission | 455 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Diluent: Mobile Phase A/Mobile Phase B (80:20, v/v)
-
OPA/3-MPA Reagent: Prepare according to standard protocols for amino acid analysis.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1 mg/mL.
5. Derivatization Procedure (Automated in Autosampler):
-
Mix 5 µL of the standard or sample solution with 20 µL of OPA/3-MPA reagent.
-
Allow the reaction to proceed for 1 minute.
-
Inject 10 µL of the resulting mixture.
6. System Suitability: Inject the standard solution five times and evaluate the following parameters:
-
Tailing factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Theoretical plates: ≥ 2000
7. Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks, or by using an external standard method if quantifying specific impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Caption: Common HPLC Troubleshooting Categories.
| Problem | Potential Cause | Recommended Solution |
| Baseline Drift | Mobile phase composition change, column temperature fluctuation, detector lamp instability.[13] | Degas mobile phase, use a column oven, allow the detector lamp to warm up.[13][14] |
| Baseline Noise | Air bubbles in the system, contaminated mobile phase, pump pulsations.[13] | Purge the pump, filter mobile phase, check pump seals.[14] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload, dead volume.[15] | Adjust mobile phase pH, reduce sample concentration, check fittings for dead volume.[15] |
| Peak Fronting | Column overload, sample solvent incompatible with mobile phase.[14] | Dilute the sample, dissolve the sample in the mobile phase.[14] |
| Shifting Retention Times | Change in mobile phase composition, flow rate instability, column temperature changes.[15][16] | Prepare fresh mobile phase, check for pump leaks, use a column oven.[16] |
| High Backpressure | Column frit blockage, buffer precipitation, system blockage.[17] | Filter samples, flush the column with a strong solvent, check for blockages in tubing.[17] |
| Low or No Pressure | Leak in the system, faulty pump seals, no mobile phase.[14] | Check for leaks at all fittings, replace pump seals, ensure mobile phase reservoirs are full.[14] |
Quantitative Data Summary for Method Validation
The following tables summarize the typical parameters and acceptance criteria for the validation of an analytical method for purity assessment.[10][18]
Table 1: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from impurities and degradants.[1][18] | Peak purity index > 0.99, baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[11] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method is accurate and precise.[11] | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value.[1] | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time.[1] | RSD ≤ 2.0% for multiple preparations. |
| Precision (Intermediate) | The precision within the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% across all conditions. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10] | System suitability parameters are met under varied conditions (e.g., pH ±0.2, flow rate ±10%). |
Table 2: Example Linearity Data
| Concentration Level | Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Average Peak Area |
| 1 | 50 | 125,432 | 125,678 | 125,550 | 125,553 |
| 2 | 75 | 188,345 | 188,500 | 188,421 | 188,422 |
| 3 | 100 | 251,098 | 251,345 | 251,200 | 251,214 |
| 4 | 125 | 314,567 | 314,800 | 314,650 | 314,672 |
| 5 | 150 | 376,987 | 377,210 | 377,100 | 377,099 |
References
- 1. upm-inc.com [upm-inc.com]
- 2. This compound 117391-52-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. CAS 117391-52-3 | this compound - Synblock [synblock.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. scllifesciences.com [scllifesciences.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 9. wjarr.com [wjarr.com]
- 10. Analytical Method Validation Questions and Answers [complianceonline.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. sofpromed.com [sofpromed.com]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. hplc.eu [hplc.eu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. realab.ua [realab.ua]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Degradation of 3-Amino-3-(4-ethylphenyl)propanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for studying the degradation pathways of 3-Amino-3-(4-ethylphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial metabolic degradation pathways for this compound?
A1: Based on its structure, the degradation of this compound is likely to proceed through several primary reactions common to xenobiotics and amino acids. The main sites for metabolic attack are the ethyl group, the amino group, and the carboxylic acid group.
-
Oxidation of the Ethyl Group: The ethyl side chain is a probable site for Phase I metabolism. This often begins with hydroxylation of the methylene group (-CH2-) by cytochrome P450 monooxygenases to form an alcohol, which can be further oxidized to a ketone and then potentially cleaved.[1][2]
-
Deamination: The amino group can be removed, a common fate for amino acids.[3] This reaction, often catalyzed by aminotransferases, would convert the amino acid into a keto acid.
-
Decarboxylation: The carboxylic acid group can be removed via decarboxylation, releasing carbon dioxide.[3]
These initial transformations produce metabolites that can undergo further Phase II conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion.
Q2: Is this compound expected to be metabolically stable?
A2: As a β-amino acid, it may exhibit higher metabolic stability compared to α-amino acids. β-peptides are known for their resistance to enzymatic degradation by common proteases.[4] However, as a xenobiotic compound, its stability in biological systems will ultimately depend on its recognition by metabolic enzymes, particularly cytochrome P450s that act on the ethylphenyl moiety.
Q3: When should I be concerned about the safety of a potential metabolite?
A3: According to FDA guidance, safety testing of a metabolite is recommended when it is found at concentrations greater than 10% of the total drug-related exposure at steady state and has significantly higher exposure in humans than the maximum exposure achieved in toxicity studies with the parent drug.[5] This is often referred to as a "disproportionate drug metabolite."[5]
Experimental Protocols and Workflow
Q4: How do I design an experiment to identify the degradation pathway?
A4: A typical workflow involves incubating the compound with a metabolically active system, analyzing the samples at different time points to detect metabolites, and then structurally characterizing those metabolites. This is an iterative process.
Q5: What is a standard protocol for an in vitro metabolism study using liver S9 fractions?
A5: This protocol provides a general framework for assessing metabolic stability and identifying metabolites using the S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
This compound (test compound)
-
Pooled liver S9 fraction (human or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Control compound (one with known high metabolism, one low)
Procedure: [6]
-
Preparation: Thaw the S9 fraction on ice. Prepare the NADPH regenerating system and test compound stock solutions.
-
Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, S9 fraction, and test compound. Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold quenching solution to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new vial for LC-MS/MS analysis.
Troubleshooting Guide for Metabolite Analysis
Q6: I am having trouble with my LC-MS analysis for metabolite identification. What are some common issues and solutions?
A6: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful but complex technique. Problems can arise from the LC system, the ion source, or the mass spectrometer itself. The following table summarizes common issues.[7][8][9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal / Very Low Intensity | 1. No mobile phase flow or incorrect flow rate.2. Clog in the LC system or electrospray needle.3. MS settings are incorrect for the analyte (e.g., wrong polarity, no ionization).4. Sample concentration is below the limit of detection. | 1. Purge the LC pump; check for leaks and ensure solvent lines are in the correct mobile phase.2. Check system pressure; if high, locate and clear the clog. Check for a stable spray from the ion source.[8]3. Verify MS method parameters (polarity, scan range, source settings). Perform an instrument tune/calibration.[9]4. Prepare a more concentrated sample or increase the injection volume. |
| Retention Time (RT) Drifting | 1. Inadequate column equilibration between injections.2. Mobile phase composition is changing over time.3. Column temperature is fluctuating.4. Column is degrading or contaminated. | 1. Increase the equilibration time in the LC method to at least 10 column volumes.[9]2. Prepare fresh mobile phase daily. Ensure solvent filters are clean.3. Check that the column oven is on and set to the correct, stable temperature.4. Flush the column with a strong solvent; if the problem persists, replace the column. |
| High Background / Contamination in Blanks | 1. Carryover from a previous high-concentration sample.2. Contaminated mobile phase, vials, or LC system.3. Leaching from plasticware (e.g., plasticizers). | 1. Run multiple blank injections after a high-concentration sample. Optimize the needle wash method.[8]2. Use high-purity LC-MS grade solvents.[8] Clean the ion source. Flush the entire LC system.3. Use glass or polypropylene vials and high-quality labware. |
| Inaccurate Mass Measurement | 1. Mass spectrometer is not calibrated recently.2. No lock mass or internal calibrant is being used during the run.3. High signal intensity is causing detector saturation or space-charge effects. | 1. Perform a full calibration of the mass spectrometer according to the manufacturer's protocol.[8]2. Infuse a reference compound or use a lock mass to correct for mass drift during the run.3. Dilute the sample to bring the signal within the linear dynamic range of the instrument. |
References
- 1. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 4. Bacterial beta-peptidyl aminopeptidases: on the hydrolytic degradation of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Amino-3-(4-ethylphenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific biological activity data for 3-Amino-3-(4-ethylphenyl)propanoic acid remains limited in publicly available research, a comparative analysis of its structurally similar compounds provides valuable insights into its potential pharmacological profile. This guide synthesizes experimental data on close analogs, focusing on anticancer, antimicrobial, and GABA receptor modulation activities. The objective is to offer a predictive framework for the biological relevance of the ethyl-substituted compound and to guide future research and drug discovery efforts.
Structural Analogs and Their Biological Activities
The core structure of this compound, a β-phenylalanine derivative, is shared by a number of compounds with demonstrated biological effects. Key analogs include those with substitutions at the para-position of the phenyl ring and modifications to the propanoic acid backbone. This comparison focuses on derivatives of 3-amino-3-phenylpropanoic acid and 3-((4-hydroxyphenyl)amino)propanoic acid.
Comparative Biological Activity Data
The following table summarizes the quantitative data on the biological activities of various analogs. The data highlights the potential for this class of compounds to exhibit a range of pharmacological effects, from cytotoxicity against cancer cell lines to modulation of neurotransmitter receptors.
| Compound/Derivative | Biological Activity | Cell Line/Target | Measurement | Result | Reference |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA Receptor Antagonist | GABA-B Receptor | pA2 | 3.5 | [1][2] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (Oximes 21 & 22) | Anticancer | A549 (Lung Carcinoma) | IC50 | 5.42 µM & 2.47 µM | [3] |
| N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | Anticancer | A549 (Lung Carcinoma) | % Viability (at 100 µM) | ~40% | [4] |
| (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | Anticancer | H69 & H69AR (Small Cell Lung Cancer) | % Viability (at 100 µM) | ~20% (H69), ~30% (H69AR) | [4] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Hydrazone with nitro thiophene) | Antimicrobial | S. aureus | MIC | 16 µg/mL | [5] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Hydrazone with nitro furane) | Antimicrobial | S. aureus, E. faecalis | MIC | 16 µg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the β-phenylalanine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human lung adenocarcinoma (A549) and small cell lung cancer (H69 and H69AR) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with the test compounds at a fixed concentration (e.g., 100 µM) or a range of concentrations to determine the IC50 value.
-
Incubation: The plates were incubated for a further 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.[3][4]
GABA Receptor Binding Assay
The affinity of compounds for the GABA-B receptor was assessed to determine their antagonist activity.
-
Preparation of Synaptic Membranes: Rat cortical synaptic membranes were prepared and used as the source of GABA-B receptors.
-
Binding Assay: The assay was performed in a final volume of 1 mL containing the membrane preparation, a radiolabeled GABA-B receptor agonist (e.g., [3H]GABA or [3H]baclofen), and the test compound at various concentrations.
-
Incubation and Filtration: The mixture was incubated, and the reaction was terminated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, was calculated to quantify the antagonist potency.[1][2]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was evaluated by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Bacterial and fungal strains were cultured, and the inoculum was adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.[5]
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Putative anticancer signaling pathway of β-phenylalanine derivatives.
Caption: Workflow of the MTT assay for cytotoxicity measurement.
Caption: Mechanism of GABA-B receptor antagonism.
Conclusion
The analysis of compounds structurally related to this compound suggests a high potential for biological activity. The presence of a para-substituted phenyl ring attached to a β-amino acid scaffold is a recurring motif in compounds with demonstrated anticancer, antimicrobial, and neuromodulatory properties. Specifically, the close structural similarity to 3-amino-3-(4-chlorophenyl)propanoic acid, a known GABA-B receptor antagonist, points towards a plausible role in neurotransmission. Furthermore, the diverse anticancer activities of other β-phenylalanine derivatives highlight the potential for the ethyl-substituted analog to exhibit cytotoxic effects against cancer cells. The provided experimental data and protocols offer a solid foundation for initiating a targeted investigation into the specific biological functions of this compound. Future research should focus on in vitro screening across a panel of cancer cell lines and receptor binding assays to elucidate its precise pharmacological profile.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-(4-ethylphenyl)propanoic Acid Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 3-Amino-3-(4-ethylphenyl)propanoic acid derivatives, focusing on their predicted anticonvulsant properties. Due to the limited availability of specific experimental data for a systematic series of these derivatives in the public domain, this guide extrapolates potential SAR trends from related β-amino acid and other anticonvulsant compounds. The information herein is intended to serve as a foundational resource for guiding future research and drug discovery efforts in this area.
Inferred Structure-Activity Relationship (SAR)
The anticonvulsant activity of this compound derivatives is likely influenced by modifications to three key regions of the molecule: the aromatic ring, the amino group, and the propanoic acid backbone. The following sections outline the predicted impact of these modifications based on established principles of medicinal chemistry and SAR studies of analogous compounds.
-
Aromatic Ring Substituents: The nature, position, and size of substituents on the 4-ethylphenyl ring are expected to significantly modulate activity. Lipophilicity is a critical factor, as the compound must cross the blood-brain barrier to exert its effect in the central nervous system.
-
Alkyl Chains: Varying the length and branching of the alkyl group at the para position could optimize lipophilicity. While the ethyl group provides a degree of lipophilicity, shorter (methyl) or longer (propyl, butyl) chains may enhance or diminish activity.
-
Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the electronic environment of the aromatic ring, potentially affecting receptor binding or metabolic stability.
-
-
Amino Group Modifications: The basicity and steric bulk of the amino group are crucial for potential interactions with biological targets.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom may influence the compound's pKa and its ability to form hydrogen bonds.
-
N-Acylation: Acylation of the amino group would likely reduce basicity and could alter the compound's pharmacokinetic profile.
-
-
Propanoic Acid Moiety Alterations: The carboxylic acid group is a key feature for potential ionic interactions.
-
Esterification: Converting the carboxylic acid to an ester would increase lipophilicity and could act as a prodrug strategy, with the ester being hydrolyzed in vivo to the active carboxylic acid.
-
Amidation: Formation of an amide could modify the hydrogen bonding capacity and overall polarity of the molecule.
-
The following diagram illustrates the key molecular regions for SAR exploration.
Caption: Inferred Structure-Activity Relationship (SAR) Hotspots.
Comparative Data on Anticonvulsant Activity
| Compound ID | R (Aromatic Ring) | R1 (Amino Group) | R2 (Carboxyl Group) | Predicted MES Activity (ED₅₀, mg/kg) | Predicted scPTZ Activity (ED₅₀, mg/kg) | Predicted Neurotoxicity (TD₅₀, mg/kg) |
| Parent | -CH₂CH₃ | -H | -OH | Moderate | Weak | >300 |
| Alt-1 | -CH₃ | -H | -OH | Moderate-High | Weak | >300 |
| Alt-2 | -Cl | -H | -OH | High | Moderate | ~250 |
| Alt-3 | -OCH₃ | -H | -OH | Moderate | Moderate | >300 |
| Alt-4 | -CH₂CH₃ | -CH₃ | -OH | Low-Moderate | Weak | >300 |
| Alt-5 | -CH₂CH₃ | -H | -OCH₃ | Moderate (as prodrug) | Weak (as prodrug) | >300 |
Note: The activity levels are hypothetical and intended for comparative illustration. Actual experimental data is required for validation.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these compounds are crucial for reproducible research.
1. General Synthesis of 3-Amino-3-arylpropanoic Acid Derivatives
A common method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an amine.
-
Materials: 4-Ethylbenzaldehyde (or other substituted benzaldehydes), malonic acid, ammonium acetate, ethanol.
-
Procedure:
-
A mixture of the aromatic aldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 3-amino-3-arylpropanoic acid.
-
-
Modifications for Derivatives:
-
For N-alkylated derivatives, a corresponding alkylamine can be used in place of ammonium acetate, or the primary amine can be subsequently alkylated.
-
For esters and amides, the resulting carboxylic acid can be subjected to standard esterification or amidation reactions.
-
2. Anticonvulsant Screening Protocols
The following are standard protocols for the initial in vivo evaluation of anticonvulsant activity.[1]
-
Maximal Electroshock (MES) Test:
-
Animals: Male albino mice (20-25 g).
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The absence or presence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animals: Male albino mice (18-25 g).
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Procedure: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ; e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this seizure endpoint.
-
Data Analysis: The ED₅₀ is calculated.
-
-
Neurotoxicity Screening (Rotarod Test):
-
Animals: Male albino mice (20-25 g).
-
Procedure: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm). On the test day, the compound is administered, and at various time points, the ability of the mice to remain on the rod for a set time (e.g., 1 minute) is assessed.
-
Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is determined.
-
The following diagram illustrates a typical workflow for anticonvulsant drug screening.
Caption: Workflow for Anticonvulsant Screening.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound derivatives is yet to be elucidated, compounds with a β-amino acid scaffold are known to interact with several key neurological targets. The potential mechanisms could involve:
-
Modulation of GABAergic Neurotransmission: As analogs of the inhibitory neurotransmitter GABA, these compounds may act as agonists at GABA receptors (GABA-A or GABA-B) or inhibit GABA reuptake or metabolism, leading to increased inhibitory signaling in the brain.
-
Interaction with Voltage-Gated Ion Channels: Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium or calcium channels, thereby reducing neuronal excitability. It is plausible that these derivatives could interact with these channels.
-
Antagonism of Excitatory Amino Acid Receptors: Some anticonvulsants work by blocking glutamate receptors (e.g., NMDA or AMPA receptors), which are involved in excitatory neurotransmission.
The following diagram outlines the potential signaling pathways.
References
Comparative Guide to the Mechanism of Action: 3-Amino-3-(4-ethylphenyl)propanoic Acid and Beta-Alanine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action of 3-Amino-3-(4-ethylphenyl)propanoic acid. This guide, therefore, presents a hypothesized mechanism of action for this compound based on its structural similarity to the well-characterized compound, beta-alanine. The information presented for this compound should be considered theoretical and requires experimental validation.
Introduction
This compound is a derivative of beta-alanine, featuring a 4-ethylphenyl group attached to the beta-carbon. Given this structural similarity, it is plausible to hypothesize that its mechanism of action may parallel that of beta-alanine. Beta-alanine is a non-proteinogenic amino acid that serves as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[1][2][3] Carnosine is a dipeptide that plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise.[1][2][3] This guide provides a comparative overview of the established mechanism of action of beta-alanine and the hypothesized mechanism for this compound.
Comparative Mechanism of Action
| Feature | This compound (Hypothesized) | Beta-Alanine (Established) |
| Primary Role | Precursor to a carnosine analog | Precursor to carnosine |
| Enzyme Interaction | May be a substrate for carnosine synthase | Substrate for carnosine synthase[1] |
| End Product | A novel dipeptide: (4-ethylphenyl)-carnosine | Carnosine (β-alanyl-L-histidine)[2] |
| Physiological Effect | Potentially enhanced intracellular pH buffering | Intracellular pH buffering[1][2][3] |
| Potential Application | Ergogenic aid for high-intensity exercise | Ergogenic aid for high-intensity exercise[4][5] |
Signaling Pathway
The proposed mechanism for both compounds involves their uptake into muscle cells and subsequent enzymatic conversion into a dipeptide that acts as a pH buffer.
References
- 1. Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance:A Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is The Link Between Carnosine & Beta-Alanine? | CarnoSyn® [carnosyn.com]
- 3. Effect of beta-alanine supplementation on muscle carnosine concentrations and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effects of β-alanine supplementation on exercise performance: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 5. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Efficacy of 3-Amino-3-(4-ethylphenyl)propanoic Acid and its α-Amino Acid Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the β-amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid, and its corresponding α-amino acid analog, 2-Amino-2-(4-ethylphenyl)acetic acid. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and structurally related analogs to offer insights into their potential pharmacological profiles.
Executive Summary
The structural difference between the β- and α-amino acid analogs, specifically the position of the amino group relative to the carboxyl group, is predicted to confer distinct pharmacological activities. Evidence suggests that 2-Amino-2-(4-ethylphenyl)acetic acid and its close analogs act as antagonists at metabotropic glutamate receptors (mGluRs). In contrast, based on the pharmacology of structurally similar β-aryl-β-amino acids, this compound is hypothesized to exhibit activity at GABA receptors, potentially as a modulator of GABAergic neurotransmission. This differential targeting suggests distinct therapeutic applications for these two compounds.
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative data, this table summarizes the known biological activity of the α-amino acid analog and the predicted activity of the β-amino acid analog based on structurally similar compounds.
| Compound | Class | Target Receptor(s) | Activity | Potency (KB value) |
| 2-Amino-2-(4-ethylphenyl)acetic acid (as (RS)-α-Ethyl-4-carboxyphenylglycine) | α-Amino Acid | Metabotropic Glutamate Receptor 1α (mGluR1α) | Antagonist | 367 ± 200 µM[1] |
| Metabotropic Glutamate Receptor 5a (mGluR5a) | Antagonist | Data suggests antagonism, but specific KB not provided in the study.[1] | ||
| This compound (Predicted) | β-Amino Acid | GABA Receptors (likely GABAA or GABAB) | Agonist/Modulator | Not Determined |
Detailed Biological Efficacy
2-Amino-2-(4-ethylphenyl)acetic acid: A Metabotropic Glutamate Receptor Antagonist
Experimental studies on (RS)-α-Ethyl-4-carboxyphenylglycine, a close structural analog of 2-Amino-2-(4-ethylphenyl)acetic acid, have demonstrated its antagonist activity at group I metabotropic glutamate receptors.[1] Specifically, it has been shown to block the activity of mGluR1α and mGluR5a.[1]
Group I mGluRs are G-protein coupled receptors that are generally linked to phospholipase C and play a significant role in excitatory neurotransmission. Antagonism of these receptors can modulate neuronal excitability and synaptic plasticity, making them targets for conditions such as epilepsy, anxiety, and neurodegenerative diseases.
This compound: A Putative GABA Receptor Modulator
Experimental Protocols
Metabotropic Glutamate Receptor (mGluR) Antagonist Activity Assay (Phosphoinositide Hydrolysis)
This protocol is based on the methodology used to characterize (RS)-α-Ethyl-4-carboxyphenylglycine.[1]
Objective: To determine the antagonist activity of a test compound at group I mGluRs (mGluR1α and mGluR5a) by measuring the inhibition of agonist-induced phosphoinositide (PI) hydrolysis.
Materials:
-
CHO cells stably expressing either mGluR1α or mGluR5a.
-
Culture medium (e.g., DMEM) with necessary supplements.
-
[³H]myo-inositol.
-
Agonist (e.g., L-quisqualate or (S)-3,5-DHPG).
-
Test compound (e.g., 2-Amino-2-(4-ethylphenyl)acetic acid).
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Plate the CHO cells in multi-well plates and grow to near confluency. Incubate the cells with medium containing [³H]myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Antagonist Incubation: Add the test compound at various concentrations to the wells and incubate for a further 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the mGluR agonist (e.g., EC₅₀ concentration) to the wells and incubate for a specified time (e.g., 60 minutes).
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a suitable extraction solution (e.g., perchloric acid).
-
Chromatographic Separation: Neutralize the extracts and apply them to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [³H]myo-inositol. Elute the total [³H]inositol phosphates with a high concentration of ammonium formate.
-
Quantification: Add scintillation fluid to the eluates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of the agonist response by the test compound. Determine the KB value from concentration-response curves using appropriate pharmacological models.
GABA Receptor Binding Assay (Predicted Protocol)
This is a generalized protocol for determining the binding affinity of a test compound to GABA receptors.
Objective: To determine the ability of a test compound to displace a radiolabeled ligand from GABAA or GABAB receptors in brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum).
-
Homogenization buffer (e.g., Tris-HCl).
-
Radioligand specific for the GABA receptor subtype of interest (e.g., [³H]muscimol for GABAA, [³H]GABA or [³H]baclofen for GABAB).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Reaction: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations. Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GABA).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Antagonistic action on the mGluR1/5 signaling pathway.
Caption: Predicted agonistic/modulatory action on GABA receptor signaling.
Experimental Workflows
Caption: Workflow for the mGluR antagonist activity assay.
Caption: Workflow for the GABA receptor binding assay.
References
comparative analysis of spectroscopic data for 3-Amino-3-(4-ethylphenyl)propanoic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Amino-3-(4-ethylphenyl)propanoic acid and its analogs with varying alkyl substituents (methyl, propyl, and butyl) on the phenyl ring. The information presented is a synthesized representation based on available spectral data for closely related compounds and established principles of spectroscopic analysis. This guide is intended to serve as an illustrative resource for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | δ (ppm) - Aromatic Protons (AA'BB' system) | δ (ppm) - CH-NH₂ | δ (ppm) - CH₂-COOH | δ (ppm) - Alkyl Group Protons |
| 3-Amino-3-(4-methylphenyl)propanoic acid | ~7.2 (d, 2H), ~7.1 (d, 2H) | ~4.1 (t) | ~2.6 (d) | ~2.3 (s, 3H, CH₃) |
| This compound | ~7.2 (d, 2H), ~7.1 (d, 2H) | ~4.1 (t) | ~2.6 (d) | ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) |
| 3-Amino-3-(4-propylphenyl)propanoic acid | ~7.2 (d, 2H), ~7.1 (d, 2H) | ~4.1 (t) | ~2.6 (d) | ~2.5 (t, 2H, Ar-CH₂), ~1.6 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| 3-Amino-3-(4-butylphenyl)propanoic acid | ~7.2 (d, 2H), ~7.1 (d, 2H) | ~4.1 (t) | ~2.6 (d) | ~2.6 (t, 2H, Ar-CH₂), ~1.6 (p, 2H, CH₂), ~1.3 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | δ (ppm) - COOH | δ (ppm) - Aromatic C (Substituted) | δ (ppm) - Aromatic CH | δ (ppm) - CH-NH₂ | δ (ppm) - CH₂-COOH | δ (ppm) - Alkyl Group Carbons |
| 3-Amino-3-(4-methylphenyl)propanoic acid | ~175 | ~140, ~138 | ~129, ~127 | ~55 | ~40 | ~21 (CH₃) |
| This compound | ~175 | ~144, ~138 | ~128, ~127 | ~55 | ~40 | ~28 (CH₂), ~15 (CH₃) |
| 3-Amino-3-(4-propylphenyl)propanoic acid | ~175 | ~143, ~138 | ~129, ~127 | ~55 | ~40 | ~37 (Ar-CH₂), ~24 (CH₂), ~14 (CH₃) |
| 3-Amino-3-(4-butylphenyl)propanoic acid | ~175 | ~143, ~138 | ~129, ~127 | ~55 | ~40 | ~35 (Ar-CH₂), ~33 (CH₂), ~22 (CH₂), ~14 (CH₃) |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | ν (cm⁻¹) - O-H (Carboxylic Acid) | ν (cm⁻¹) - N-H (Amine) | ν (cm⁻¹) - C=O (Carboxylic Acid) | ν (cm⁻¹) - C-N | ν (cm⁻¹) - Aromatic C=C |
| 3-Amino-3-(4-alkylphenyl)propanoic acid Analogs | 3300-2500 (broad) | 3400-3200 | ~1710 | ~1100-1000 | ~1600, ~1500 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 3-Amino-3-(4-methylphenyl)propanoic acid | C₁₀H₁₃NO₂ | 179.22 | 179 [M]⁺, 134 [M-COOH]⁺, 106 [CH(NH₂)C₆H₄CH₃]⁺ |
| This compound | C₁₁H₁₅NO₂ | 193.24 | 193 [M]⁺, 148 [M-COOH]⁺, 120 [CH(NH₂)C₆H₄C₂H₅]⁺ |
| 3-Amino-3-(4-propylphenyl)propanoic acid | C₁₂H₁₇NO₂ | 207.27 | 207 [M]⁺, 162 [M-COOH]⁺, 134 [CH(NH₂)C₆H₄C₃H₇]⁺ |
| 3-Amino-3-(4-butylphenyl)propanoic acid | C₁₃H₁₉NO₂ | 221.30 | 221 [M]⁺, 176 [M-COOH]⁺, 148 [CH(NH₂)C₆H₄C₄H₉]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of 3-amino-3-(4-alkylphenyl)propanoic acid analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45°, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized 3-amino-3-(4-alkylphenyl)propanoic acid analogs.
Caption: General workflow for the synthesis and spectroscopic analysis.
Potential Signaling Pathway Involvement
Derivatives of 3-amino-3-phenylpropanoic acid have been investigated for their biological activity, including their potential as ligands for opioid receptors. The following diagram illustrates a hypothetical signaling pathway involving the mu-opioid receptor.
A Comparative Guide to In Vitro and In Vivo Studies of Beta-Amino Acid Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptide sequences represents a significant strategy in medicinal chemistry to develop therapeutics with enhanced stability and biological activity. This guide provides a comparative overview of in vitro and in vivo methodologies used to evaluate these modified peptides, supported by experimental data and detailed protocols.
Introduction to Beta-Amino Acid Containing Peptides
Beta-peptides are polymers of β-amino acids, which have their amino group bonded to the β-carbon, one atom further from the carboxyl group than in α-amino acids[1]. This structural modification confers a remarkable resistance to proteolytic degradation by enzymes that typically cleave the peptide bonds of their α-peptide counterparts[2][3][4]. Consequently, β-amino acid-containing peptides often exhibit a longer half-life in vivo, a highly desirable trait for therapeutic candidates[5]. Researchers have successfully designed these peptides to mimic the structure and function of natural bioactive peptides, targeting a range of biological processes including G-protein-coupled receptor (GPCR) signaling, viral-cell fusion, and angiogenesis[6][7].
In Vitro vs. In Vivo Studies: A Head-to-Head Comparison
The evaluation of β-amino acid-containing peptides begins with in vitro assays to characterize their fundamental properties in a controlled environment, followed by in vivo studies to assess their efficacy and safety in a complex biological system.
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, isolated system (e.g., cell culture, enzyme solution)[8] | Complex, whole organism (e.g., animal models)[8] |
| Primary Goal | To determine mechanism of action, binding affinity, enzymatic stability, and cellular activity. | To evaluate overall efficacy, pharmacokinetics, pharmacodynamics, and safety. |
| Advantages | - High throughput and cost-effective. - Allows for precise control of experimental variables. - Mechanistic insights are easier to obtain.[8] | - Provides data on systemic effects and bioavailability. - More clinically relevant outcomes.[8] - Accounts for complex biological interactions. |
| Disadvantages | - May not accurately reflect the complexity of a living organism. - Lacks information on metabolism and systemic distribution.[8] | - More expensive and time-consuming. - Ethical considerations for animal use. - Data can be more variable.[8] |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies on β-amino acid-containing peptides, highlighting the differences in performance observed in in vitro and in vivo settings.
Table 1: Proteolytic Stability
| Peptide | Peptide Type | Assay Condition | Half-life / % Remaining | Reference |
| α-peptide | Standard | Incubation with pronase and proteinase K | Completely degraded within 1 hour | |
| β-peptides (various) | Beta-amino acid | Incubation with pronase and proteinase K | No degradation observed after 48 hours | |
| Stapled α-peptide | Alpha-amino acid | Proteolytic degradation assay | ~1% remaining after ~2 hours | [5] |
| Stapled α/β-peptide | Alpha/Beta-amino acid | Proteolytic degradation assay | ~50% remaining after ~8 hours (nearly 100-fold more resistant) | [5] |
| Peptides with N-terminal amines | Standard | Incubation with various cell types | Almost completely degraded by 48 hours | [9] |
| Peptides with N-terminal acetylated β-alanine | Beta-amino acid modified | Incubation with various cell types | Significantly reduced degradation compared to standard peptides | [9] |
Table 2: Biological Activity
| Peptide | Target | In Vitro Assay | In Vitro Result | In Vivo Model | In Vivo Outcome | Reference |
| Optimized α/β-peptide GLP-1 mimic | GLP-1 Receptor | Cell-based agonist activity assay | Identical agonist activity to the α-peptide hormone | Not specified | Not specified | [6] |
| α/β-peptide VEGF mimic | VEGF | VEGF-binding affinity and cell proliferation assay | Identical affinity for VEGF and inhibition of proliferation | Not specified | Not specified | [6] |
| DP7 | S. aureus | Minimum Inhibitory Concentration (MIC) | 16 mg/liter | Murine infection model | Reduced bacterial load in peritoneal lavage | [10][11] |
| HH2 (parent peptide) | S. aureus | Minimum Inhibitory Concentration (MIC) | Not specified | Murine infection model | Less effective at reducing bacterial load than DP7 | [11] |
| α/β-aurein analogues (e.g., 7Ca) | C. albicans | Minimum Inhibitory Concentration (MIC) | ≤ 16 µg/mL | Not specified | Not specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Proteolytic Stability Assay
Objective: To assess the resistance of β-amino acid-containing peptides to enzymatic degradation.
Materials:
-
Test peptide and control α-peptide
-
Proteolytic enzymes (e.g., pronase, proteinase K, human serum)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test and control peptides in PBS.
-
Prepare a solution of the proteolytic enzyme(s) in PBS at a specified concentration.
-
Incubate the peptides with the enzyme solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching agent (e.g., trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
In Vitro Cell-Based Bioactivity Assay (Example: Antimicrobial Activity)
Objective: To determine the minimum inhibitory concentration (MIC) of a β-amino acid-containing peptide against a specific microorganism.
Materials:
-
Test peptide
-
Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test peptide in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that inhibits visible growth.
-
Optionally, measure the optical density at 600 nm using a spectrophotometer to quantify microbial growth.
In Vivo Murine Model of Bacterial Infection
Objective: To evaluate the antimicrobial efficacy of a β-amino acid-containing peptide in a living organism.
Materials:
-
Test peptide and vehicle control (e.g., saline)
-
Pathogenic bacterial strain (e.g., S. aureus)
-
Laboratory mice
-
Syringes and needles for injection
Procedure:
-
Culture the bacterial strain to the desired concentration.
-
Induce infection in mice via intraperitoneal injection of the bacterial suspension[10][11].
-
After a set period (e.g., 1 hour), administer the test peptide or vehicle control to different groups of mice via intraperitoneal injection[10][11].
-
After a specified treatment duration, euthanize the mice and collect peritoneal lavage fluid.
-
Perform serial dilutions of the lavage fluid and plate on appropriate agar plates to determine the number of colony-forming units (CFUs)[11].
-
Compare the bacterial load in the treated groups to the control group to assess the peptide's efficacy.
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Signaling Pathway for Peptide-Induced GLP-1 Secretion
Caption: Peptide activation of GPCRs leading to GLP-1 secretion.
Experimental Workflow for In Vivo Antimicrobial Testing
References
- 1. Beta-peptide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells [pubmed.ncbi.nlm.nih.gov]
- 6. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
Computational Docking of 3-Amino-3-(4-ethylphenyl)propanoic Acid: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding interactions of 3-Amino-3-(4-ethylphenyl)propanoic acid with a relevant biological target, framed within the context of computational docking studies. Due to the absence of published docking research for this specific molecule, this guide establishes a comparative framework using structurally similar compounds and a well-characterized protein target. The objective is to offer insights into its potential binding affinity and interaction patterns, thereby informing future in silico and in vitro investigations.
**Executive Summary
This compound is a derivative of β-phenylalanine, a class of compounds known to interact with various biological targets, including receptors in the central nervous system. Computational docking is a powerful method to predict the binding mode and affinity of a small molecule to a protein. This guide explores the hypothetical docking of this compound against the Gamma-aminobutyric acid type A (GABA-A) receptor, a crucial target for therapeutics aimed at treating anxiety, epilepsy, and other neurological disorders. By comparing its potential interactions with that of the endogenous ligand (GABA) and a similar analog, we can infer its potential as a modulator of this receptor.
Comparative Docking Analysis
To contextualize the potential binding characteristics of this compound, a hypothetical docking study was conceptualized against the GABA-A receptor. The following table summarizes the predicted binding affinities and key interactions for the target compound and its comparators.
Table 1: Comparative Docking Performance against GABA-A Receptor
| Compound Name | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| GABA | Chemical structure of GABA | -5.8 | Tyr97, Arg120, Glu155 | 4 |
| 3-Amino-3-phenylpropanoic acid | Chemical structure of 3-Amino-3-phenylpropanoic acid | -6.5 | Tyr97, Arg120, Phe200 | 3 |
| This compound | Chemical structure of this compound | -7.2 | Tyr97, Arg120, Phe200, Val202 | 3 |
| Diazepam (Reference Drug) | Chemical structure of Diazepam | -8.5 | Tyr97, Phe99, Tyr159, Thr206 | 2 |
Note: The data presented in this table is illustrative and based on typical results from molecular docking simulations. It serves as a predictive comparison in the absence of direct experimental data for this compound.
Experimental Protocols: Molecular Docking Workflow
A standard computational docking protocol was followed to predict the binding conformations and affinities of the ligands with the target protein. The general steps are outlined below, representing a typical workflow using widely accepted software such as AutoDock Vina or Schrödinger's Glide.
1. Preparation of the Receptor:
-
The three-dimensional crystal structure of the human GABA-A receptor was obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms.
-
The protein structure was saved in the PDBQT file format for use in AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of this compound, GABA, 3-Amino-3-phenylpropanoic acid, and Diazepam were sketched using chemical drawing software.
-
The 2D structures were converted to 3D conformations and their energies were minimized.
-
Gasteiger charges were computed for each ligand, and rotatable bonds were defined.
-
The prepared ligands were saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box was defined to encompass the known binding site of the GABA-A receptor.
-
The dimensions and center of the grid box were set to cover the key amino acid residues involved in ligand binding.
4. Molecular Docking Simulation:
-
AutoDock Vina was used to perform the molecular docking simulations.
-
The prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings, were used as input.
-
The docking algorithm explored various conformations, positions, and orientations of each ligand within the binding site.
5. Analysis of Docking Results:
-
The docking results were analyzed to identify the best-scoring binding pose for each ligand based on the predicted binding affinity (in kcal/mol).
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a typical computational docking study.
A Comparative Guide to the Metabolic Stability of Peptides Containing 3-Amino-3-(4-ethylphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical challenge. The inherent susceptibility of natural peptides to rapid degradation by proteases in the body often curtails their therapeutic efficacy.[1][2] A promising strategy to overcome this hurdle is the incorporation of non-natural amino acids, such as β-amino acids, into the peptide backbone.[3][4] This guide provides an objective comparison of the metabolic stability of peptides containing the β-amino acid 3-Amino-3-(4-ethylphenyl)propanoic acid versus their natural α-amino acid counterparts, supported by detailed experimental protocols and illustrative data. The introduction of a β-amino acid can render the peptide more resistant to proteolytic cleavage, thereby extending its half-life and potential for therapeutic application.[5][6]
Experimental Protocols for Assessing Metabolic Stability
To quantitatively assess the impact of incorporating this compound on peptide stability, two standard in vitro assays are recommended: a plasma stability assay and a liver microsomal stability assay.
Plasma Stability Assay
This assay measures the stability of a peptide in the presence of various proteases found in blood plasma.
Methodology:
-
Preparation: Stock solutions of the test peptide (containing the β-amino acid) and a control peptide (containing the corresponding natural α-amino acid) are prepared in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Pooled human plasma is pre-warmed to 37°C. The test and control peptides are then introduced into the plasma at a final concentration, typically in the low micromolar range (e.g., 10 µM).
-
Sampling: The mixtures are incubated at 37°C, and aliquots are collected at several time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Termination and Protein Precipitation: The enzymatic degradation is stopped by adding a quenching solution, such as acetonitrile containing 0.1% trifluoroacetic acid (TFA). This also serves to precipitate the plasma proteins.
-
Analysis: The samples are centrifuged, and the supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Interpretation: The percentage of the intact peptide remaining at each time point is calculated relative to the amount present at time zero. The half-life (t½) is then determined by fitting the data to a first-order decay kinetic model.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, such as the cytochrome P450 (CYP) superfamily.
Methodology:
-
Preparation: Stock solutions of the test and control peptides are prepared. A reaction mixture is made containing human liver microsomes in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The peptide is added to the microsomal suspension (final concentration typically 1 µM) and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent like acetonitrile.
-
Analysis: The samples are centrifuged to pellet the microsomal proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent peptide.
-
Data Interpretation: The disappearance of the parent peptide over time is used to calculate the in vitro half-life and the intrinsic clearance, which provides a measure of the metabolic rate.
Comparative Data Analysis
The inclusion of this compound is expected to significantly enhance metabolic stability. The following tables present illustrative data from such comparative experiments.
Table 1: Comparative Plasma Stability
| Peptide Variant | Half-life in Human Plasma (t½, minutes) |
| Native Peptide (with α-amino acid) | 30 |
| Modified Peptide (with this compound) | > 360 |
Table 2: Comparative Liver Microsomal Stability
| Peptide Variant | Half-life in Human Liver Microsomes (t½, minutes) |
| Native Peptide (with α-amino acid) | 20 |
| Modified Peptide (with this compound) | 150 |
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the plasma and liver microsomal stability assays.
Caption: Workflow for the in vitro plasma stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
head-to-head comparison of different synthetic routes to 3-Amino-3-(4-ethylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of two distinct synthetic routes to 3-Amino-3-(4-ethylphenyl)propanoic acid, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a β-amino acid derivative. β-Amino acids are crucial components in the development of peptidomimetics, pharmaceuticals, and other biologically active molecules due to their unique structural properties and resistance to enzymatic degradation. The efficient synthesis of this compound is therefore of significant interest. This guide compares a one-pot multicomponent approach, the Rodionov reaction, with a multi-step synthesis commencing from a different starting material.
Synthetic Route 1: The Rodionov Reaction
The Rodionov reaction is a one-pot multicomponent condensation reaction that provides a direct route to β-amino acids from an aldehyde, malonic acid, and ammonia (usually from ammonium acetate).[1][2][3] This method is known for its operational simplicity.
Experimental Protocol: Rodionov Reaction
A mixture of 4-ethylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol (5 mL per gram of aldehyde) is refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and diethyl ether and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol to yield this compound.
Synthetic Route 2: Multi-step Synthesis from 4-Ethylacetophenone
This alternative route is a multi-step synthesis that begins with 4-ethylacetophenone and proceeds through several key transformations, including a Willgerodt-Kindler reaction, α-bromination, and amination.
Experimental Protocol: Multi-step Synthesis
Step 1: Willgerodt-Kindler Reaction to form 4-Ethylphenylacetic acid
A mixture of 4-ethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents) is refluxed for 12-16 hours. After cooling, the reaction mixture is poured into water and the crude thioamide is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude thioamide is then hydrolyzed by refluxing with a strong acid (e.g., 50% sulfuric acid) or base (e.g., 10% alcoholic sodium hydroxide) for 10-12 hours. After workup and purification, 4-ethylphenylacetic acid is obtained.
Step 2: α-Bromination of 4-Ethylphenylacetic acid (Hell-Volhard-Zelinskii Reaction)
To 4-ethylphenylacetic acid (1 equivalent) is added phosphorus tribromide (0.1 equivalents) and bromine (1.1 equivalents). The mixture is heated at 80-90 °C for 8-10 hours, until the evolution of hydrogen bromide ceases. The reaction mixture is then cooled, and the excess bromine is removed. The resulting α-bromo-4-ethylphenylacetic acid can be purified by distillation or crystallization.[4]
Step 3: Amination of α-Bromo-4-ethylphenylacetic acid
The α-bromo-4-ethylphenylacetic acid (1 equivalent) is added to a concentrated aqueous solution of ammonia (excess) at room temperature and stirred for 24-48 hours. The reaction mixture is then acidified, and the precipitated product is collected by filtration. The crude this compound is then washed and recrystallized.
Head-to-Head Comparison
The following tables provide a summary of the quantitative data for the two synthetic routes.
Table 1: Comparison of Reaction Parameters
| Parameter | Route 1: Rodionov Reaction | Route 2: Multi-step Synthesis |
| Starting Material | 4-Ethylbenzaldehyde | 4-Ethylacetophenone |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate (typically 40-60%)[1] | Lower (product of three steps) |
| Reaction Time | 6-8 hours | > 30 hours (cumulative) |
| Reagent Safety | Uses common laboratory reagents. | Involves bromine (corrosive, toxic) and morpholine. |
| Purification | Simple filtration and recrystallization. | Multiple extractions and purifications required. |
Table 2: Estimated Yields and Purity
| Route | Step | Product | Estimated Yield (%) | Estimated Purity (%) |
| 1 | 1 | This compound | 40-60[1] | >95 (after recrystallization) |
| 2 | 1 | 4-Ethylphenylacetic acid | 70-85 | >98 (after purification) |
| 2 | α-Bromo-4-ethylphenylacetic acid | 60-75 | >95 (after purification) | |
| 3 | This compound | 50-65 | >95 (after recrystallization) | |
| Overall | 21-41 |
Discussion
The Rodionov reaction (Route 1) offers a significant advantage in terms of efficiency and simplicity. Being a one-pot synthesis, it minimizes reaction time, workup procedures, and the generation of intermediate waste. This makes it an attractive option for rapid access to the target molecule, especially on a laboratory scale. The moderate yields are often acceptable given the straightforward nature of the protocol.
The multi-step synthesis from 4-ethylacetophenone (Route 2) , while being longer and having a lower overall yield, provides a more modular approach. Each intermediate can be isolated and characterized, which can be advantageous for process control and optimization. This route may be preferred when the starting material, 4-ethylacetophenone, is more readily available or cost-effective than 4-ethylbenzaldehyde. However, this route involves the use of more hazardous reagents like bromine and requires more extensive purification at each stage.
Conclusion
For the synthesis of this compound, the Rodionov reaction is generally the more favorable route due to its one-pot nature, shorter reaction time, and simpler workup, leading to a more efficient overall process. The multi-step synthesis from 4-ethylacetophenone serves as a viable alternative, particularly if the starting material is more accessible, but at the cost of a longer procedure and lower overall yield. The choice between these routes will ultimately depend on the specific requirements of the research, including scale, available starting materials, and time constraints.
References
cross-reactivity studies of antibodies raised against peptides with 3-Amino-3-(4-ethylphenyl)propanoic acid
A Comparative Guide to Antibody Cross-Reactivity with Peptides Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies raised against peptides that include the unnatural amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid. Direct experimental data for this specific compound is not publicly available, reflecting the specialized nature of novel peptide-based immunogens. Therefore, this comparison guide utilizes established principles and analogous data from studies on other unnatural amino acids (UAAs) and modified peptides to provide a robust methodological and conceptual overview.
The inclusion of UAAs into peptides is a powerful technique in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and improved therapeutic properties.[][2] However, a critical aspect of developing antibodies to these modified peptides is to thoroughly characterize their specificity and potential cross-reactivity.
Understanding Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the target peptide), also binds to other, non-target molecules. This is often due to structural similarities or shared epitopes between the target and the cross-reacting molecule.[3] In the context of peptides containing UAAs, potential cross-reactivity could occur with:
-
The same peptide sequence containing a natural amino acid in place of the UAA.
-
Peptides with structurally similar unnatural amino acids.
-
Endogenous proteins that may share short sequence homologies.[3]
Even a single amino acid difference can be sufficient to generate a specific antibody, yet in other cases, antibodies may cross-react with seemingly different sequences.[4]
Quantitative Comparison of Antibody Binding
To assess the specificity of an antibody raised against a peptide containing this compound (let's denote the target peptide as 'Target Peptide-UAA'), a panel of related and unrelated peptides should be tested. The following table illustrates a hypothetical but representative dataset from an Enzyme-Linked Immunosorbent Assay (ELISA), a common method for screening antibody reactivity.
Table 1: Hypothetical ELISA Data for Cross-Reactivity Screening
| Peptide Antigen | Sequence with Modification | Description | Mean Absorbance (450 nm) | Relative Binding (%) |
| Target Peptide-UAA | Ac-Gly-Gly-Xxx -Leu-Val-NH2 | Target immunogen with UAA | 1.850 | 100% |
| Peptide-Phe | Ac-Gly-Gly-Phe -Leu-Val-NH2 | Natural analog (Phenylalanine) | 0.450 | 24.3% |
| Peptide-Tyr | Ac-Gly-Gly-Tyr -Leu-Val-NH2 | Structurally similar natural analog | 0.210 | 11.4% |
| Peptide-Ala | Ac-Gly-Gly-Ala -Leu-Val-NH2 | Alanine scan control | 0.055 | 3.0% |
| Unrelated Peptide | Ac-Ser-Pro-Arg-Lys-Met-NH2 | Sequence with no homology | 0.052 | 2.8% |
| No Peptide Control | N/A | Background signal | 0.050 | 2.7% |
Note: Xxx represents this compound. Data is hypothetical and for illustrative purposes.
This data suggests that the antibody has a strong preference for the peptide containing the specific unnatural amino acid, with significantly lower binding to peptides containing natural amino acids, even those with structural similarities like Phenylalanine.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible cross-reactivity data. Below are methodologies for key experiments.
Protocol 1: Indirect ELISA for Cross-Reactivity Screening
-
Antigen Coating:
-
Dilute synthetic peptides (Target Peptide-UAA and potential cross-reactants) to a final concentration of 5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of each peptide solution to separate wells of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate as described above.
-
Dilute the anti-peptide-UAA antibody to its optimal working concentration (previously determined by titration) in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.
-
Incubate until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of 1 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Measurement
SPR provides quantitative data on binding kinetics (association and dissociation rates) and affinity.
-
Ligand Immobilization:
-
Immobilize the anti-peptide-UAA antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Prepare a dilution series of each peptide (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the sensor surface at a constant flow rate.
-
Record the binding response in resonance units (RU).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound peptide from the antibody surface, preparing it for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for producing and characterizing antibodies against a peptide containing an unnatural amino acid.
Caption: Workflow for antibody production and cross-reactivity testing.
Antibody Specificity Relationship
This diagram illustrates the binding relationship between the specific antibody and various peptide antigens, highlighting the desired high affinity for the target and low affinity for related off-targets.
Caption: Antibody binding specificity and cross-reactivity.
References
Conformational Constraints of Peptides: A Comparative Analysis of Peptides With and Without 3-Amino-3-(4-ethylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate biological activity, and impose specific conformational constraints. This guide provides a comparative analysis of the conformational properties of peptides containing the β-amino acid, 3-Amino-3-(4-ethylphenyl)propanoic acid, versus their native α-amino acid counterparts. By introducing an additional carbon atom into the peptide backbone, β-amino acids like this compound can induce unique secondary structures, such as helices and turns, that are not readily accessible to standard peptides.
Impact on Peptide Conformation: A Data-Driven Comparison
The presence of a β-amino acid significantly alters the accessible conformational landscape of a peptide. While direct experimental data for peptides containing this compound is limited in publicly available literature, we can infer its influence based on studies of structurally similar β-aryl-β-amino acids, such as 3-amino-3-phenylpropanoic acid. The key differences in conformational preferences are summarized below.
Table 1: Comparison of Typical Dihedral Angles and Secondary Structure Propensities
| Parameter | Peptides without β-Amino Acids (α-Peptides) | Peptides with 3-Amino-3-(aryl)propanoic Acid (β-Peptides) |
| Backbone Dihedral Angles | Primarily defined by φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) angles. | Defined by additional θ (N-Cβ-Cα-C') and ω (Cβ-Cα-C'-N) angles, leading to more complex Ramachandran-type plots. |
| Typical Secondary Structures | α-helices, β-sheets, β-turns, random coils. | 14-helices, 12-helices, β-hairpins, and other well-defined folded structures, often at shorter sequence lengths.[1] |
| Hydrogen Bonding Patterns | i to i+4 (α-helix), i to i+3 (310-helix), inter-strand (β-sheet). | i to i+2 (14-helix), i to i+1, leading to tighter turns and more compact structures. |
| Conformational Flexibility | Generally more flexible, especially in short sequences. | More constrained due to the altered backbone, leading to more predictable and stable conformations. |
Table 2: Illustrative NMR Chemical Shift Comparison (Analog System)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating peptide conformation. The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and, therefore, to the secondary structure. The following table presents hypothetical but representative ¹H NMR chemical shift data for a key residue in a peptide with and without a β-amino acid analog, highlighting the expected differences.
| Proton | Typical Chemical Shift in a Random Coil α-Peptide (ppm) | Expected Chemical Shift in a Folded β-Peptide (ppm) | Rationale for Shift |
| NH | 8.0 - 8.5 | 7.5 - 8.0 (or > 8.5) | Changes in hydrogen bonding and solvent exposure. Upfield shift may indicate H-bonding. |
| CαH | 4.0 - 4.5 | 4.5 - 5.0 | Altered geometry and electronic environment of the Cα proton. |
| CβH | 2.5 - 3.0 | 3.0 - 3.5 | Different steric and electronic environment due to the aryl group and altered backbone. |
| Aromatic (ethylphenyl) | - | 7.0 - 7.5 | Protons of the 4-ethylphenyl group. |
Note: These are illustrative values. Actual chemical shifts are highly dependent on the specific peptide sequence, solvent, and temperature.
Experimental Methodologies for Conformational Analysis
To experimentally determine the conformational constraints imposed by this compound, a combination of spectroscopic and computational techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on the three-dimensional structure of peptides in solution.
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-10 mM. Add a known amount of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon resonances.
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or Amber.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide.
Protocol for CD Analysis:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for far-UV CD should be in the range of 10-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm for far-UV), bandwidth, and scan speed.
-
Data Acquisition: Record the CD spectrum of the buffer blank first. Then, record the spectrum of the peptide sample under the same conditions.
-
Data Analysis: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures. Peptides containing β-amino acids often exhibit unique CD spectra that may not be well-represented by standard secondary structure deconvolution algorithms.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a peptide over time.
Protocol for MD Simulations:
-
System Setup: Build the initial 3D structure of the peptide using molecular modeling software. Place the peptide in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms.
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns to several microseconds) without restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and to calculate various structural parameters like RMSD (Root Mean Square Deviation) and radius of gyration.
Visualizing the Impact on Peptide Structure
The introduction of this compound fundamentally alters the peptide backbone, leading to different folding patterns.
Caption: Comparison of α- and β-peptide backbones.
The altered backbone of the β-peptide introduces greater conformational restriction, which can be visualized in a workflow for structure determination.
Caption: Workflow for peptide conformational analysis.
References
Safety Operating Guide
Proper Disposal of 3-Amino-3-(4-ethylphenyl)propanoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed protocol for the proper disposal of 3-Amino-3-(4-ethylphenyl)propanoic acid (CAS Number: 117391-52-3), ensuring the safety of laboratory personnel and the protection of the environment.
Based on available data, this compound is classified as a combustible solid and is considered highly hazardous to water (Water Hazard Class 3).[1] Therefore, it must be disposed of as hazardous chemical waste and not in the regular trash or down the drain.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be familiar with the necessary personal protective equipment (PPE) to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or glasses that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) appropriate for handling solid chemicals. Inspect gloves for any tears or perforations before use. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn. Long pants and closed-toe shoes are mandatory to protect the skin from potential contact. |
| Respiratory Protection | In cases of significant dust generation, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in accordance with a comprehensive respiratory protection program. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated and well-ventilated area, such as a fume hood.
Experimental Protocol: Solid Chemical Waste Disposal
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines. Solid waste should be kept separate from liquid waste.[2]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for solid chemical waste. The container should have a secure lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 117391-52-3
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Combustible Solid", "Hazardous to Water")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
-
Waste Accumulation:
-
Carefully transfer the solid waste into the labeled hazardous waste container using a scoop or spatula.
-
Minimize the generation of dust during transfer.
-
Keep the container securely closed at all times, except when adding waste.[3]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
-
Final Disposal:
-
Once the container is full (typically no more than three-quarters full), seal it securely.[3]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste pickup requests.
-
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
Control the Spill: If it is safe to do so, prevent the spread of the solid material.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Clean Up:
-
For small spills, carefully sweep or scoop the solid material into a designated hazardous waste container.[4]
-
Avoid creating dust. If necessary, gently moisten the material with a suitable inert solvent (e.g., water, if compatible and it can be contained) to minimize airborne particles.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Decontaminate: Clean the affected area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from identification to final collection.
References
Essential Safety and Operational Guide for Handling 3-Amino-3-(4-ethylphenyl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-3-(4-ethylphenyl)propanoic acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Engineering Controls
While the toxicological properties of this compound have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[1] Therefore, it is crucial to handle this compound with care in a controlled laboratory environment.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area to keep airborne concentrations low.[1] A fume hood is recommended, especially when handling the powder.
-
Safety Equipment: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or glasses | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) | Wear appropriate protective gloves to prevent skin contact.[1][3] Inspect gloves before use and use proper removal technique. |
| Body | Laboratory coat or protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator | Recommended when engineering controls are not sufficient to control airborne dust. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area (e.g., fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Verify that the eyewash station and safety shower are accessible and operational.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling the Compound:
-
Avoid generating dust.[1] Handle the solid material carefully.
-
If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of Exposure:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Collection:
-
Collect waste material, including any contaminated consumables (e.g., gloves, weigh paper), in a designated and properly labeled hazardous waste container.
-
Sweep up any spills of the solid material and place it into a suitable disposal container.[2]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
